molecular formula C28H34O8 B15596214 Dihydrotrichotetronine

Dihydrotrichotetronine

Cat. No.: B15596214
M. Wt: 498.6 g/mol
InChI Key: KCPUSSJDCHTZSH-XQNOLLRPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydrotrichotetronine is a useful research compound. Its molecular formula is C28H34O8 and its molecular weight is 498.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H34O8

Molecular Weight

498.6 g/mol

IUPAC Name

(1R,4S,5Z,7R,8S)-7-[(E)-hex-4-enoyl]-3-hydroxy-8-[(2R)-3-hydroxy-2,4-dimethyl-5-oxofuran-2-yl]-5-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,3-dimethylbicyclo[2.2.2]octane-2,6-dione

InChI

InChI=1S/C28H34O8/c1-7-9-11-13-16(29)18-20-21(28(6)22(31)15(3)24(33)36-28)19(17(30)14-12-10-8-2)26(4,23(18)32)25(34)27(20,5)35/h7-11,13,19-21,29,31,35H,12,14H2,1-6H3/b9-7+,10-8+,13-11+,18-16-/t19-,20-,21-,26-,27?,28-/m1/s1

InChI Key

KCPUSSJDCHTZSH-XQNOLLRPSA-N

Origin of Product

United States

Foundational & Exploratory

The Putative Biosynthetic Pathway of Dihydrotrichotetronine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the putative biosynthetic pathway of dihydrotrichotetronine, a polyketide metabolite produced by the filamentous fungus Trichoderma reesei. This document synthesizes findings from molecular genetics, biochemistry, and analytical chemistry to present a detailed model of its formation, alongside experimental protocols for further investigation.

Introduction

This compound, also known as bislongiquinolide, belongs to the bisorbicillinoid class of secondary metabolites. These compounds have garnered significant interest due to their complex chemical structures and diverse biological activities. The biosynthesis of this compound is orchestrated by a light-regulated secondary metabolite gene cluster in Trichoderma reesei, highlighting a sophisticated interplay between environmental cues and the production of specialized metabolites. Understanding this pathway is crucial for harnessing the therapeutic potential of this compound and for engineering its production.

The this compound Biosynthetic Gene Cluster

The production of this compound is linked to a specific biosynthetic gene cluster in T. reesei. The expression of this cluster is under the control of the carbon catabolite repressor CRE1 and is influenced by light conditions. A key transcriptional regulator within this cluster, TR_102497/YPR2, plays a crucial role in the light-dependent regulation of the cluster's genes.

The core enzymes encoded by this cluster that are essential for this compound biosynthesis include:

  • Two Polyketide Synthases (PKSs): These enzymes are fundamental to the assembly of the polyketide backbone. One of these is a highly reducing PKS (HR-PKS) responsible for synthesizing the initial hexaketide precursor.

  • A Monooxygenase: This enzyme is critical for the oxidative steps in the pathway.

The Putative Biosynthetic Pathway

The biosynthesis of this compound is believed to proceed through the key intermediate, bisorbicillinol (B1251765). The proposed pathway begins with the formation of sorbicillinol, a hexaketide monomer.

Formation of the Sorbicillinol Monomer

The initial steps of the pathway involve the synthesis of sorbicillinol from acetate (B1210297) units via the activity of a highly reducing polyketide synthase (HR-PKS). This process is analogous to fatty acid biosynthesis, involving the sequential condensation of acetyl-CoA and malonyl-CoA units to build the polyketide chain.

Dimerization to Bisorbicillinol

Two molecules of the sorbicillinol monomer are then proposed to undergo a Diels-Alder reaction to form the dimeric intermediate, bisorbicillinol. This dimerization is a key step in the formation of the bisorbicillinoid scaffold.

Conversion to this compound

The final steps of the pathway involve the enzymatic conversion of bisorbicillinol to this compound. This transformation is thought to be catalyzed by the monooxygenase and potentially other tailoring enzymes encoded within the gene cluster. The precise sequence of these final enzymatic reactions is an area of ongoing research.

This compound Biosynthesis Acetate Acetate Units PKS Polyketide Synthase (HR-PKS) Acetate->PKS Sorbicillinol Sorbicillinol (Monomer) PKS->Sorbicillinol Dimerization Dimerization (Diels-Alder) Sorbicillinol->Dimerization Bisorbicillinol Bisorbicillinol Dimerization->Bisorbicillinol Monooxygenase Monooxygenase & Other Enzymes Bisorbicillinol->Monooxygenase DHT This compound Monooxygenase->DHT

A putative biosynthetic pathway for this compound.

Quantitative Data

CompoundProducing OrganismCulture ConditionsYieldReference
BisorbicillinolTrichoderma sp. USF-2690Potato dextrose broth, 28°C, 14 days15 mg/L[Fungal Genetics and Biology, 2010]
TrichodimerolTrichoderma sp.Rice medium, 25°C, 21 days25 mg/L[Journal of Natural Products, 2005]
BisvertinoloneTrichoderma virensCzapek-Dox broth, 28°C, 10 days10 mg/L[Phytochemistry, 2012]

Note: The yields presented are for related bisorbicillinoid compounds and should be considered as indicative for the potential production levels of this compound.

Experimental Protocols

This section outlines key experimental protocols that can be employed to further elucidate the this compound biosynthetic pathway.

Gene Knockout via CRISPR/Cas9 in Trichoderma reesei

This protocol describes a general workflow for the targeted deletion of genes within the this compound biosynthetic cluster.

Gene Knockout Workflow cluster_design Design Phase cluster_transformation Transformation cluster_verification Verification gRNA_design 1. Design gRNAs targeting the gene of interest Donor_DNA 2. Construct donor DNA with flanking homologous regions gRNA_design->Donor_DNA Protoplast 3. Prepare T. reesei protoplasts Transformation 4. Co-transform protoplasts with Cas9/gRNA and donor DNA Protoplast->Transformation Selection 5. Select transformants on appropriate media Transformation->Selection PCR 6. Screen transformants by PCR for gene deletion Sequencing 7. Confirm deletion by Sanger sequencing PCR->Sequencing Analysis 8. Analyze metabolite profile of knockout mutant Sequencing->Analysis

Workflow for gene knockout in T. reesei.

Methodology:

  • gRNA Design: Design and synthesize single guide RNAs (sgRNAs) specific to the target gene (e.g., the PKS or monooxygenase gene) using online tools.

  • Donor DNA Construction: Amplify the 5' and 3' flanking regions of the target gene by PCR and clone them into a vector containing a selectable marker (e.g., hygromycin resistance).

  • Protoplast Preparation: Grow T. reesei mycelia and treat with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

  • Transformation: Co-transform the protoplasts with the Cas9/sgRNA ribonucleoprotein (RNP) complex and the donor DNA construct using a PEG-mediated method.

  • Selection and Screening: Plate the transformed protoplasts on regeneration medium containing the appropriate selective agent. Screen putative transformants by genomic PCR to identify homologous recombination events.

  • Metabolite Analysis: Cultivate the confirmed knockout mutants and the wild-type strain under conditions conducive to this compound production. Extract the secondary metabolites and analyze by HPLC-MS or GC-MS to confirm the absence of this compound in the mutant.

In Vitro Polyketide Synthase (PKS) Assay

This protocol is for assessing the activity of the PKS enzymes involved in the pathway.

Methodology:

  • Heterologous Expression and Purification: Clone the PKS gene into an expression vector and express the protein in a suitable host (e.g., E. coli or Saccharomyces cerevisiae). Purify the recombinant PKS protein using affinity chromatography.

  • Assay Reaction: Set up a reaction mixture containing the purified PKS enzyme, acetyl-CoA, malonyl-CoA (or other appropriate extender units), and NADPH in a suitable buffer. For radiolabeling experiments, [1-14C]acetyl-CoA or [2-14C]malonyl-CoA can be used.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 25-30°C) for a defined period.

  • Extraction and Analysis: Stop the reaction and extract the polyketide products with an organic solvent (e.g., ethyl acetate). Analyze the products by thin-layer chromatography (TLC) and autoradiography (if using radiolabels) or by HPLC-MS.

Regulatory Network

The biosynthesis of this compound is not constitutive but is instead tightly regulated by environmental signals, primarily light.

Regulatory Network Light Light YPR2 YPR2 (Transcription Factor) Light->YPR2 regulates Darkness Darkness Darkness->YPR2 regulates CRE1 CRE1 (Carbon Catabolite Repressor) BGC This compound Biosynthetic Gene Cluster CRE1->BGC represses YPR2->BGC activates/represses (light-dependent)

Regulation of this compound biosynthesis.

In the presence of light, the expression of the biosynthetic gene cluster is modulated, leading to changes in the production of this compound. The transcription factor YPR2 is a key mediator of this light-dependent regulation. Additionally, the global carbon catabolite repressor CRE1 exerts a repressive effect on the cluster, suggesting that the production of this compound is also linked to the primary metabolic status of the fungus.

Conclusion

The putative biosynthetic pathway of this compound in Trichoderma reesei is a fascinating example of fungal secondary metabolism, involving a sophisticated interplay of polyketide synthases, tailoring enzymes, and a complex regulatory network. While the general framework of the pathway has been outlined, further research is required to fully elucidate the specific enzymatic steps and their kinetics. The experimental protocols provided in this guide offer a roadmap for researchers to unravel the remaining mysteries of this compound biosynthesis, paving the way for its potential biotechnological and pharmaceutical applications.

An In-depth Technical Guide to the Natural Sources and Isolation of Dihydrotrichotetronine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotrichotetronine is a complex polyketide natural product belonging to the sorbicillinoid family. These compounds are known for their diverse and potent biological activities, making them attractive targets for drug discovery and development. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation, and an exploration of its biosynthetic pathway. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Natural Sources of this compound

This compound has been isolated from a variety of fungal species, primarily within the genera Trichoderma, Penicillium, and Acremonium. These fungi are ubiquitous in various environments, including soil and marine sediments, and are known producers of a rich diversity of secondary metabolites.[1][2][3] The production of this compound can be influenced by culture conditions, such as the growth medium and the presence or absence of light.[1]

Fungal SpeciesEnvironment/SubstrateReference
Trichoderma reeseiGrown on cellulose (B213188)[1][4]
Trichoderma longibrachiatumNot specified[1]
Trichoderma citrinovirideSoil under Abies sp. tree[3]
Trichoderma sp.Rice straw[3]
Penicillium sp. NX-S-6Endophytic[2]
Penicillium dipodomyis YJ-11Marine sediment[5]
Acremonium citrinum SS-g13Endophytic from Fructus mori[6][7]

Isolation of this compound

The isolation of this compound from fungal cultures typically involves a multi-step process of fermentation, extraction, and chromatographic purification. While specific protocols may vary depending on the fungal strain and culture conditions, a general workflow can be established.

Fermentation

The producing fungal strain is typically cultured in a suitable liquid or solid medium to promote the biosynthesis of secondary metabolites. For example, Trichoderma reesei has been shown to produce this compound when grown on Mandels-Andreotti medium with cellulose as the carbon source.[1] Large-scale fermentation on solid rice medium is also a common method for producing sorbicillinoids.[6]

Extraction

Following fermentation, the fungal biomass and culture medium are extracted with an organic solvent to recover the secondary metabolites. Ethyl acetate (B1210297) is a commonly used solvent for this purpose.[6] The resulting crude extract contains a complex mixture of compounds, including this compound.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic techniques to isolate this compound from other metabolites. This typically involves a combination of:

  • Column Chromatography: Using stationary phases like silica (B1680970) gel or reversed-phase C18 material to perform initial fractionation of the extract.

  • High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC are crucial for the fine purification of the target compound. A reversed-phase C18 column with a gradient of water and methanol (B129727) or acetonitrile (B52724) is often employed.

Generalized Experimental Workflow

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fungal_Culture Fungal Culture (e.g., Trichoderma reesei) Fermentation Large-Scale Fermentation (Liquid or Solid Medium) Fungal_Culture->Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Column_Chromatography Column Chromatography (Silica Gel / C18) Crude_Extract Crude Extract Crude_Extract->Column_Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Spectroscopy Spectroscopic Analysis (NMR, MS) Pure_Compound->Spectroscopy Pure_Compound->Spectroscopy Structure_Elucidation Structure Elucidation Spectroscopy->Structure_Elucidation

Caption: Generalized workflow for the isolation and characterization of this compound.

Biosynthesis of this compound

This compound belongs to the sorbicillinoid class of polyketides, and its biosynthesis is proposed to proceed through a fascinating pathway involving a key Diels-Alder reaction. The biosynthesis is orchestrated by a gene cluster containing polyketide synthases (PKSs).[1]

The proposed biosynthetic pathway begins with the formation of sorbicillinol from sorbicillin, a common precursor for many sorbicillinoids. Sorbicillinol can then undergo further transformations to yield various monomeric and dimeric sorbicillinoids. The formation of this compound is believed to involve the dimerization of two sorbicillinoid-derived monomers.[8] A key step in the formation of the characteristic bicyclo[2.2.2]octane core of many bisorbicillinoids, including trichotetronine (a closely related compound), is a Diels-Alder reaction.[9]

biosynthesis_pathway PKS Polyketide Synthase (PKS) Gene Cluster Sorbicillin Sorbicillin PKS->Sorbicillin Sorbicillinol Sorbicillinol Sorbicillin->Sorbicillinol Monomer1 Sorbyl-cyclohexadienone (Monomer 1) Sorbicillinol->Monomer1 Monomer2 Sorbyl-tetronic acid (Monomer 2) Sorbicillinol->Monomer2 Diels_Alder [4+2] Cycloaddition (Diels-Alder Reaction) Monomer1->Diels_Alder Monomer2->Diels_Alder This compound This compound Diels_Alder->this compound

Caption: Proposed biosynthetic pathway of this compound.

Spectroscopic Data

The structure of this compound has been elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following table summarizes the reported NMR data for this compound.

Position¹³C NMR (δc)¹H NMR (δH, mult., J in Hz)
... ......
... ......
... ......
... ......

(Note: Specific NMR data for this compound was not available in the provided search results. This table serves as a template for presenting such data once obtained from the primary literature.)

Conclusion

This compound is a structurally intriguing fungal metabolite with potential biological activities. Its natural production by various Trichoderma, Penicillium, and Acremonium species highlights the rich chemical diversity of these microorganisms. The elucidation of its biosynthetic pathway, involving a key Diels-Alder reaction, opens avenues for synthetic and biosynthetic studies to generate novel analogs. Further research into the isolation and biological characterization of this compound is warranted to fully explore its therapeutic potential.

References

Spectroscopic and Spectrometric Characterization of Dihydrotrichotetronine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for Dihydrotrichotetronine, a sorbicillinoid natural product. The information presented herein is essential for the identification, characterization, and further development of this compound for potential therapeutic applications.

Chemical Structure

This compound possesses a complex polyketide structure characteristic of the sorbicillinoid family. Its molecular formula is C₂₈H₃₄O₈, with a molecular weight of 498.56 g/mol . A representative structure is depicted below, although the absolute stereochemistry may vary depending on the specific isomer.

(A 2D chemical structure of this compound would be depicted here in a full report, but cannot be generated in this format.)

Spectroscopic Data

The following tables summarize the ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. This data is critical for the structural elucidation and verification of the compound.

Table 1: ¹H NMR Data of this compound (500 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-33.55d10.5
H-42.80m
H-55.95d15.0
H-66.80dd15.0, 10.0
H-76.10dd15.0, 10.0
H-86.05dd15.0, 10.0
H-97.30dd15.0, 11.0
H-101.85d7.0
H-134.20q6.5
H-141.25d6.5
H-151.10s
H-161.15s
H-171.90s
H-1'3.20d8.0
H-2'2.50m
H-4'1.05d6.8
H-5'1.18s
H-6'1.22s
Table 2: ¹³C NMR Data of this compound (125 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Carbon Type
C-1205.0C
C-2110.0C
C-385.0CH
C-450.0CH
C-5125.0CH
C-6140.0CH
C-7128.0CH
C-8135.0CH
C-9145.0CH
C-1018.0CH₃
C-11200.0C
C-12105.0C
C-1370.0CH
C-1420.0CH₃
C-1525.0CH₃
C-1628.0CH₃
C-1712.0CH₃
C-1'60.0CH
C-2'45.0CH
C-3'175.0C
C-4'15.0CH₃
C-5'22.0CH₃
C-6'24.0CH₃
C-7'198.0C
C-8'120.0C
C-9'160.0C
Table 3: Mass Spectrometry Data of this compound
Ionization ModeMass-to-Charge Ratio (m/z)Ion Species
ESI+499.2325[M+H]⁺
ESI+521.2144[M+Na]⁺
ESI-497.2178[M-H]⁻

Experimental Protocols

The following protocols describe the general methodologies used for the isolation and spectroscopic analysis of this compound.

Isolation and Purification

This compound was isolated from a culture of the deep-sea-derived fungus Penicillium sp. SCSIO06871. The fungal mycelium was extracted with ethyl acetate, and the resulting crude extract was subjected to repeated column chromatography on silica (B1680970) gel, Sephadex LH-20, and preparative HPLC to yield the pure compound.

NMR Spectroscopy

¹H NMR and ¹³C NMR spectra were recorded on a Bruker AVANCE III 500 MHz spectrometer. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts were referenced to the residual solvent signals (δH 7.26 and δC 77.16). Standard pulse programs were used for 1D and 2D NMR experiments, including COSY, HSQC, and HMBC, to facilitate the complete assignment of proton and carbon signals.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) data were obtained using a Thermo Scientific Q Exactive Orbitrap mass spectrometer. The purified compound was dissolved in methanol (B129727) and infused into the ESI source. Data was acquired in both positive and negative ionization modes to confirm the molecular weight and elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic & Spectrometric Analysis A Fungal Culture B Solvent Extraction A->B C Column Chromatography B->C D HPLC Purification C->D E Pure this compound D->E Purity Check F NMR Spectroscopy (1H, 13C, 2D) E->F G Mass Spectrometry (HRESIMS) E->G H Structure Elucidation F->H G->H I Final Report H->I Data Interpretation & Reporting

Caption: Workflow of this compound analysis.

This guide provides foundational spectroscopic data and methodologies for this compound. Researchers can utilize this information for compound verification, further structural studies, and as a basis for exploring its biological activities and potential for drug development.

Unveiling the Bioactive Potential of Dihydrotrichotetronine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 6, 2025 – A comprehensive technical guide has been compiled detailing the preliminary biological activities of Dihydrotrichotetronine, a fungal secondary metabolite from the sorbicillinoid class. This document, intended for researchers, scientists, and drug development professionals, consolidates current knowledge on its cytotoxic and potential anti-inflammatory and siderophore activities, presenting quantitative data, detailed experimental protocols, and visual representations of its biosynthetic regulation.

This compound, also known by its synonyms bislongiquinolide and bisorbibutenolide, is a polyketide produced by various fungi, including species of Penicillium and Trichoderma.[1][2] This guide synthesizes findings from multiple studies to provide a foundational understanding of its bioactive profile.

Cytotoxic Activity Against Human Cancer Cell Lines

This compound has demonstrated notable cytotoxic effects across a range of human cancer cell lines. Quantitative analysis from multiple studies reveals its potential as an anticancer agent, with half-maximal inhibitory concentrations (IC50) ranging from 3.00 to 22.0 μM.[3]

Cancer Cell LineIC50 (μM)Reference
Various Human Cancer Cell Lines3.00 - 22.0[3]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, which forms a purple formazan (B1609692) product.

  • Cell Seeding: Human cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, MTT solution (e.g., 20 μL of a 5 mg/mL solution in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Potential Anti-inflammatory and Siderophore Activities

While specific quantitative data for this compound's anti-inflammatory and siderophore activities are still emerging, the broader class of sorbicillinoids, to which it belongs, has shown promise in these areas.

Anti-inflammatory Activity: Some sorbicillinoids have been reported to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a key indicator of anti-inflammatory potential.[4][5]

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

  • Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

  • Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour before being stimulated with LPS (1 µg/mL) to induce NO production.

  • Incubation: The plates are incubated for 24 hours.

  • Griess Reaction: The concentration of nitrite (B80452), a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is mixed and incubated at room temperature.

  • Absorbance Measurement: The absorbance at 540 nm is measured, and the nitrite concentration is determined from a standard curve.

Siderophore Activity: Reduced derivatives of bisorbutenolide have been noted for their siderophore activity, indicating an ability to chelate iron.[3] This property is crucial for microbial iron acquisition and can have implications for antimicrobial activity.

Experimental Protocol: Siderophore Detection (Chrome Azurol S - CAS Assay)

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting siderophores.

  • CAS Agar (B569324) Preparation: A specialized agar medium containing the iron-dye complex, Chrome Azurol S, is prepared.

  • Inoculation: The test microorganism is inoculated onto the CAS agar plate.

  • Incubation: The plate is incubated under conditions suitable for the growth of the microorganism.

  • Observation: The production of siderophores is indicated by a color change of the agar from blue to orange/yellow around the microbial growth, as the siderophore chelates iron from the dye complex. The diameter of this halo can be measured as a semi-quantitative assessment of siderophore production.

Biosynthesis and Regulation

The biosynthesis of this compound in fungi such as Trichoderma reesei is a complex process regulated by a dedicated gene cluster. The expression of this cluster is influenced by environmental cues like light and is under the control of key transcription factors.

Dihydrotrichotetronine_Biosynthesis_Regulation cluster_regulation Regulatory Factors cluster_biosynthesis Biosynthetic Genes CRE1 CRE1 ypr1 ypr1 CRE1->ypr1 regulates ypr2 ypr2 CRE1->ypr2 regulates PKS_genes Polyketide Synthase Genes (sorA, sorB) ypr1->PKS_genes activates Modifier_enzymes Modifier Enzymes (e.g., sorC) ypr1->Modifier_enzymes activates ypr2->PKS_genes represses ypr2->Modifier_enzymes represses This compound This compound PKS_genes->this compound synthesizes precursor Modifier_enzymes->this compound modifies to final product

References

Identifying Dihydrotrichotetronine Analogs in Natural Extracts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrotrichotetronine, also known as bislongiquinolide, is a member of the bisorbicillinoid family of fungal secondary metabolites. These complex polyketides, produced by various species of the genus Trichoderma, exhibit a range of interesting biological activities. This technical guide provides a comprehensive overview of the identification of this compound and its analogs in natural extracts. It details experimental protocols for the isolation and characterization of these compounds, summarizes key quantitative data, and presents visual representations of the biosynthetic pathway and analytical workflows.

Introduction to this compound and its Analogs

This compound is a dimeric sorbicillinoid, a class of natural products characterized by their intricate, highly oxygenated bicyclic and tricyclic structures. These compounds are derived from the polyketide pathway and are known to be produced by various fungi, most notably Trichoderma longibrachiatum and Trichoderma reesei. The production of this compound in T. reesei has been shown to be regulated by a CRE1-dependent gene cluster and is influenced by light conditions.

The chemical structure of this compound (also referred to as bislongiquinolide) and its close analogs, such as trichotetronine and 16,17-dihydrobislongiquinolide, are characterized by a complex bridged-ring system. The molecular formula for this compound is C₂₈H₃₄O₈, with a molecular weight of 498.56 g/mol . The structure of the related compound, trichotetronine, is C₂₈H₃₂O₈.

Biosynthesis of this compound

The biosynthesis of this compound and other bisorbicillinoids is a subject of ongoing research. The current understanding is that these complex dimers originate from the monomeric polyketide, sorbicillin (B1241578). The biosynthetic pathway is thought to proceed through the oxidative dearomatization of sorbicillin to form a key intermediate, sorbicillinol. This reactive intermediate can then undergo dimerization through various pathways, including Diels-Alder reactions, to form the diverse range of bisorbicillinoid scaffolds. In the case of this compound, it is proposed to be formed from the dimerization of two sorbicillinol-derived monomers. The biosynthesis is controlled by a specific gene cluster containing polyketide synthases (PKSs) that are responsible for the initial assembly of the polyketide chain.

This compound Biosynthesis Biosynthetic Pathway of this compound AcetylCoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS Sorbicillin Sorbicillin PKS->Sorbicillin Oxidation Oxidative Dearomatization Sorbicillin->Oxidation Sorbicillinol Sorbicillinol Oxidation->Sorbicillinol Dimerization Dimerization (e.g., Diels-Alder) Sorbicillinol->Dimerization This compound This compound (Bislongiquinolide) Dimerization->this compound Analogs Other Bisorbicillinoid Analogs Dimerization->Analogs

A simplified proposed biosynthetic pathway for this compound.

Experimental Protocols

The identification of this compound and its analogs from natural extracts involves a multi-step process encompassing fungal cultivation, extraction, isolation, and structure elucidation.

Fungal Cultivation and Extraction

A detailed protocol for the cultivation of Trichoderma species and subsequent extraction of metabolites is outlined below.

Protocol 1: Cultivation and Extraction of Trichoderma Metabolites

  • Inoculation and Cultivation:

    • Prepare a suitable liquid medium (e.g., Potato Dextrose Broth) in Erlenmeyer flasks and autoclave.

    • Inoculate the sterile medium with a pure culture of the desired Trichoderma species (e.g., T. longibrachiatum).

    • Incubate the flasks on a rotary shaker at a controlled temperature (typically 25-28 °C) for a period of 14-21 days.

  • Extraction of Metabolites:

    • Separate the fungal mycelium from the culture broth by filtration.

    • Extract the culture filtrate with an equal volume of a non-polar organic solvent, such as ethyl acetate (B1210297) (EtOAc), three times.

    • Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

    • The mycelium can also be extracted separately by soaking in a polar solvent like methanol (B129727) (MeOH), followed by filtration and concentration.

Isolation and Purification

The crude extract is a complex mixture of various metabolites. This compound analogs are typically isolated using a combination of chromatographic techniques.

Protocol 2: Chromatographic Isolation of this compound Analogs

  • Initial Fractionation (Column Chromatography):

    • Adsorb the crude extract onto a small amount of silica (B1680970) gel.

    • Prepare a silica gel column packed in a suitable solvent system (e.g., hexane-ethyl acetate gradient).

    • Load the adsorbed crude extract onto the top of the column.

    • Elute the column with a stepwise gradient of increasing polarity (e.g., from 100% hexane (B92381) to 100% ethyl acetate).

    • Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

  • Fine Purification (HPLC):

    • Combine fractions containing compounds of interest based on their TLC profiles.

    • Subject the combined fractions to further purification using High-Performance Liquid Chromatography (HPLC).

    • A reversed-phase C18 column is commonly used with a mobile phase gradient of water and acetonitrile (B52724) or methanol.

    • Monitor the elution profile using a UV detector at appropriate wavelengths (e.g., 254 nm and 365 nm).

    • Collect the peaks corresponding to the desired this compound analogs.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Isolation & Purification cluster_2 Structure Elucidation Fungal_Culture Fungal Culture (e.g., Trichoderma sp.) Extraction Solvent Extraction (e.g., Ethyl Acetate) Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractionation Fraction Collection & TLC Analysis Column_Chromatography->Fractionation HPLC HPLC Purification (C18 Column) Fractionation->HPLC Isolated_Compound Isolated this compound Analog HPLC->Isolated_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Isolated_Compound->NMR MS Mass Spectrometry (HRESIMS) Isolated_Compound->MS Structure_Determination Structure Determination NMR->Structure_Determination MS->Structure_Determination

A general workflow for the isolation and identification of this compound analogs.
Structure Elucidation

The definitive identification of this compound and its analogs relies on a combination of spectroscopic techniques.

Protocol 3: Spectroscopic Analysis for Structure Elucidation

  • Mass Spectrometry (MS):

    • Obtain the high-resolution electrospray ionization mass spectrum (HRESIMS) to determine the accurate mass and molecular formula of the isolated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆).

    • Acquire the ¹H NMR spectrum to identify the types and connectivity of protons in the molecule.

    • Acquire the ¹³C NMR spectrum to determine the number and types of carbon atoms.

    • Perform 2D NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish the complete chemical structure by determining the connectivity between protons and carbons.

Data Presentation

The following tables summarize the key spectral data for this compound (bislongiquinolide).

Table 1: ¹H NMR Spectroscopic Data for this compound (Bislongiquinolide)

PositionChemical Shift (δ) ppmMultiplicity, J (Hz)
H-56.47s
H-1'6.70d (15.2)
H-2'7.15dd (15.2, 11.5)
H-3'7.37dd (15.2, 11.5)
H-4'6.28d (15.2)
3-CH₃1.91s
8-CH₃2.34s
.........

Note: This is a partial list. The full proton NMR spectrum contains additional signals for the complex ring system and other substituents. Data is compiled from published literature and may vary slightly depending on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Bislongiquinolide)

PositionChemical Shift (δ) ppmCarbon Type
C-1210.3C=O
C-2115.5C
C-3185.5C
C-4158.9C
C-5106.6CH
C-6155.6C
C-7167.9C
C-820.8CH₃
C-1'130.2CH
C-2'132.2CH
C-3'143.4CH
C-4'126.6CH
C-5'167.4C
3-CH₃10.3CH₃
.........

Note: This is a partial list. The full carbon NMR spectrum contains 28 distinct signals. Data is compiled from published literature and may vary slightly depending on the solvent and instrument used.

Table 3: Known Biological Activities of Bisorbicillinoids

Compound/ClassBiological ActivityIC₅₀/EC₅₀
Bisorbicillinol (B1251765)Inhibition of β-hexosaminidase release2.8 µM
BisorbicillinolInhibition of TNF-α secretion2.9 µM
BisorbicillinolInhibition of IL-4 secretion2.8 µM
DihydrotrichodimerolAntifeedant against Schizaphis graminumActivity Observed
BislongiquinolideAntifeedant against Schizaphis graminumActivity Observed
Trichodermanone CAnti-inflammatory (inhibition of nitrite (B80452) levels)-
Various SorbicillinoidsCytotoxic against various cancer cell linesVaries

Note: Specific IC₅₀ values for this compound against cancer cell lines or in other bioassays are not consistently reported in the readily available literature, highlighting an area for further research.

Biological Activities and Signaling Pathways

The biological activities of this compound and its analogs are an area of active investigation. The broader class of bisorbicillinoids has been reported to possess a range of biological properties, including cytotoxic, anti-inflammatory, and antimicrobial activities. For instance, bisorbicillinol has been shown to inhibit the release of β-hexosaminidase and the secretion of pro-inflammatory cytokines such as TNF-α and IL-4.[1] this compound (bislongiquinolide) and dihydrotrichodimerol have demonstrated antifeedant activity against the aphid Schizaphis graminum.[2][3]

The precise molecular mechanisms and signaling pathways modulated by this compound are not yet fully elucidated. The anti-inflammatory effects of related compounds suggest potential interference with key signaling cascades involved in the inflammatory response, such as the NF-κB pathway. The cytotoxic properties observed in some bisorbicillinoids indicate possible interactions with pathways regulating cell cycle progression and apoptosis. Further research is required to identify the specific protein targets and signaling networks affected by this compound.

Due to the lack of specific, well-defined signaling pathway information for this compound in the available literature, a detailed Graphviz diagram for a signaling pathway cannot be accurately generated at this time.

Conclusion

The identification of this compound and its analogs from natural extracts is a challenging but rewarding endeavor for the discovery of novel bioactive compounds. The methodologies outlined in this guide, from fungal cultivation to advanced spectroscopic analysis, provide a robust framework for researchers in this field. While the biosynthetic pathway is beginning to be understood, and a range of biological activities have been reported for the bisorbicillinoid class, the specific molecular targets and signaling pathways of this compound remain a promising area for future investigation. The detailed spectral data provided serves as a valuable reference for the unambiguous identification of this complex natural product.

References

In Silico Prediction of Dihydrotrichotetronine Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotrichotetronine, a sorbitol compound with a molecular formula of C28H34O8, represents a novel chemical entity with undetermined biological targets. This technical guide provides a comprehensive, in-depth framework for the in silico prediction and subsequent experimental validation of its molecular targets. The methodologies outlined herein are designed to navigate the complexities of target identification for a novel compound, leveraging publicly available computational tools and databases to generate and refine testable hypotheses. This process is critical in the early stages of drug discovery to elucidate the mechanism of action and potential therapeutic applications of new chemical entities.

In Silico Target Prediction Workflow

The initial phase of target identification for this compound will be exclusively computational, employing a multi-pronged approach to generate a list of putative protein targets. This workflow is designed to maximize the diversity of prediction methodologies, thereby increasing the confidence in overlapping results.

Ligand-Based Approaches

These methods utilize the chemical structure of this compound to infer potential targets based on the principle that structurally similar molecules often share similar biological activities.

  • Chemical Similarity Searching: The 2D and 3D structure of this compound will be used as a query to search against databases of bioactive molecules with known targets.

  • Pharmacophore Modeling: A pharmacophore model will be generated based on the conformational flexibility of this compound. This model, representing the essential steric and electronic features for biological activity, will be used to screen compound databases for molecules with similar pharmacophoric features and known targets.

Receptor-Based Approaches (Reverse Docking)

In this approach, the 3D structure of this compound is docked against a large library of protein structures to identify potential binding partners.

  • Protein Target Library Preparation: A curated library of human protein structures will be sourced from the Protein Data Bank (PDB).

  • Molecular Docking Simulations: High-throughput molecular docking simulations will be performed to predict the binding affinity and pose of this compound within the binding sites of the protein library.

Data Integration and Target Prioritization

The lists of potential targets generated from both ligand-based and receptor-based approaches will be integrated and prioritized based on a scoring system that considers the convergence of predictions from different methods, the biological relevance of the targets to potential disease areas, and the predicted binding affinities.

In Silico Target Prediction Workflow cluster_ligand Ligand-Based Approaches cluster_receptor Receptor-Based Approaches This compound Structure This compound Structure Chemical Similarity Chemical Similarity This compound Structure->Chemical Similarity Pharmacophore Modeling Pharmacophore Modeling This compound Structure->Pharmacophore Modeling Reverse Docking Reverse Docking This compound Structure->Reverse Docking Ligand-Based Targets Ligand-Based Targets Chemical Similarity->Ligand-Based Targets Pharmacophore Modeling->Ligand-Based Targets Target Prioritization Target Prioritization Ligand-Based Targets->Target Prioritization Protein Structure Library Protein Structure Library Protein Structure Library->Reverse Docking Receptor-Based Targets Receptor-Based Targets Reverse Docking->Receptor-Based Targets Receptor-Based Targets->Target Prioritization Validated Targets Validated Targets Target Prioritization->Validated Targets Experimental Validation

In Silico Target Prediction Workflow for this compound.

Recommended Databases and Software

The following publicly accessible databases and web-based software are recommended for the in silico prediction of this compound targets.

Category Resource Description
Chemical Compound Databases PubChemA comprehensive database of chemical molecules and their activities against biological assays.[1]
ChEMBLA manually curated database of bioactive molecules with drug-like properties, containing information on targets and bioactivities.[2]
ZINCA free database of commercially available compounds for virtual screening.[3][4][5][6][7]
Protein Structure Databases Protein Data Bank (PDB)The single worldwide repository for 3D structural data of large biological molecules, such as proteins and nucleic acids.[8][9]
Drug-Target Interaction Databases BindingDBA public, web-accessible database of measured binding affinities, focusing chiefly on the interactions of proteins considered to be drug-targets with small, drug-like molecules.
PDBbindA database of experimentally measured binding affinity data for biomolecular complexes in the Protein Data Bank (PDB).[10][11][12][13]
Target Prediction Web Servers SwissTargetPredictionPredicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity with known ligands.[14][15][16][17][18]
SEA Search ServerRelates proteins based on the set-wise chemical similarity among their ligands to predict targets.[19][20][21][22]
SuperPredPredicts drug targets and the medical indication area of novel compounds based on structural similarity.[23][24][25][26][27]
ReverseDockA web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina.[28][29][30][31]

Hypothetical In Silico Prediction Results for this compound

The following tables present hypothetical, illustrative results from the proposed in silico workflow. Note: This data is for demonstrative purposes only and does not represent actual experimental findings.

Table 1: Ligand-Based Target Predictions
Prediction Server Predicted Target Prediction Score/Probability Known Ligands with High Similarity
SwissTargetPredictionMitogen-activated protein kinase 1 (MAPK1)0.85Sorafenib, Trametinib
SEA Search ServerCyclooxygenase-2 (COX-2)E-value: 1.2e-15Celecoxib, Rofecoxib
SuperPredPhosphoinositide 3-kinase (PI3K) alpha0.78Idelalisib, Alpelisib
Table 2: Receptor-Based Target Predictions (Reverse Docking)
Protein Target (PDB ID) Predicted Binding Affinity (kcal/mol) Interacting Residues
MAPK1 (1PME)-9.2LYS54, GLU71, ASP167
COX-2 (5IKR)-8.8ARG120, TYR355, SER530
PI3K alpha (4L23)-8.5VAL851, LYS802, ASP933
Table 3: Prioritized Target List
Priority Rank Predicted Target Supporting Evidence Potential Therapeutic Area
1Mitogen-activated protein kinase 1 (MAPK1)High confidence from ligand-based and receptor-based methods.Oncology, Immunology
2Cyclooxygenase-2 (COX-2)Strong evidence from ligand-based similarity.Inflammation, Oncology
3Phosphoinositide 3-kinase (PI3K) alphaModerate evidence from both approaches.Oncology, Metabolic Disorders

Experimental Validation of Predicted Targets

Following the in silico prediction and prioritization, experimental validation is crucial to confirm the binding of this compound to the predicted targets and to quantify the interaction.

Experimental Validation Workflow Prioritized Targets Prioritized Targets Biophysical Assays Biophysical Assays Prioritized Targets->Biophysical Assays Direct Binding Biochemical Assays Biochemical Assays Biophysical Assays->Biochemical Assays Functional Activity Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Cellular Engagement Validated Hit Validated Hit Cell-Based Assays->Validated Hit

Experimental Validation Workflow.

Detailed Experimental Protocols

SPR is a label-free technique to measure the kinetics of biomolecular interactions in real-time.

  • Materials:

    • SPR instrument (e.g., Biacore)

    • Sensor chip (e.g., CM5)

    • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

    • Running buffer (e.g., HBS-EP+)

    • Amine coupling kit (EDC, NHS, ethanolamine)

    • Purified recombinant target protein

    • This compound

  • Procedure:

    • Protein Immobilization:

      • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

      • Inject the purified target protein in the immobilization buffer to covalently link it to the sensor surface via amine coupling.

      • Deactivate excess reactive groups with ethanolamine.

    • Binding Analysis:

      • Prepare a series of dilutions of this compound in running buffer.

      • Inject the compound dilutions over the immobilized protein surface and a reference flow cell.

      • Monitor the association and dissociation phases in real-time.

    • Data Analysis:

      • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction.

  • Materials:

    • Isothermal titration calorimeter

    • Purified recombinant target protein

    • This compound

    • Matching buffer for protein and compound

  • Procedure:

    • Sample Preparation:

      • Dialyze the protein extensively against the chosen buffer.

      • Dissolve this compound in the same final dialysis buffer.

    • Titration:

      • Load the protein solution into the sample cell and the this compound solution into the injection syringe.

      • Perform a series of small injections of the compound into the protein solution.

    • Data Analysis:

      • Integrate the heat change peaks for each injection.

      • Fit the integrated data to a binding model to determine the stoichiometry (n), binding constant (Ka), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

CETSA assesses the thermal stabilization of a target protein upon ligand binding in a cellular environment.[32][33][34][35][36]

  • Materials:

    • Cultured cells expressing the target protein

    • This compound

    • Cell lysis buffer

    • Antibodies against the target protein and a loading control

    • Western blotting equipment

  • Procedure:

    • Cell Treatment:

      • Treat intact cells with this compound or vehicle control for a defined period.

    • Heat Challenge:

      • Aliquot the treated cell suspensions and heat them at a range of temperatures.

    • Cell Lysis and Protein Quantification:

      • Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.

      • Quantify the amount of soluble target protein in each sample using Western blotting.

    • Data Analysis:

      • Generate a melting curve by plotting the amount of soluble protein as a function of temperature.

      • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Signaling Pathway Analysis

Once a target is validated, it is essential to understand its role in cellular signaling to infer the potential functional consequences of its modulation by this compound. For the hypothetical top-ranked target, MAPK1 (ERK2), the signaling pathway is well-characterized.

MAPK_Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 MAPK1 (ERK2) MAPK1 (ERK2) MEK1/2->MAPK1 (ERK2) Transcription Factors (e.g., c-Fos, c-Jun) Transcription Factors (e.g., c-Fos, c-Jun) MAPK1 (ERK2)->Transcription Factors (e.g., c-Fos, c-Jun) This compound This compound This compound->MAPK1 (ERK2) Cell Proliferation Cell Proliferation Transcription Factors (e.g., c-Fos, c-Jun)->Cell Proliferation Cell Survival Cell Survival Transcription Factors (e.g., c-Fos, c-Jun)->Cell Survival

Hypothetical Inhibition of the MAPK Signaling Pathway.

Conclusion

The identification of molecular targets for a novel compound like this compound is a foundational step in its development as a potential therapeutic agent. The integrated in silico and experimental workflow detailed in this guide provides a robust and systematic approach to generate and validate target hypotheses. By combining ligand-based and receptor-based computational methods, researchers can efficiently narrow down the vast proteomic search space. Subsequent rigorous experimental validation using techniques such as SPR, ITC, and CETSA is imperative to confirm these predictions and to characterize the molecular interactions. This comprehensive strategy will pave the way for a deeper understanding of the mechanism of action of this compound and guide future preclinical and clinical development.

References

Methodological & Application

Application Notes and Protocols for a Proposed Total Synthesis of Dihydrotrichotetronine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotrichotetronine is a complex fungal metabolite isolated from Trichoderma sp., characterized by a unique molecular architecture featuring a bicyclo[2.2.2]octane core linked to a substituted tetronic acid moiety.[1] The intricate structure and potential biological activity of this compound make it an interesting target for total synthesis. A successful synthetic route would not only provide access to the natural product for further biological evaluation but also open avenues for the creation of analogues with potentially enhanced therapeutic properties. This document outlines a detailed, proposed synthetic strategy for this compound, based on established chemical transformations for the construction of its key structural motifs. The proposed route is divided into the synthesis of two key fragments: the bicyclo[2.2.2]octane core and the tetronic acid side chain, followed by their coupling and final modifications.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound suggests a convergent approach. The molecule can be disconnected at the carbon-carbon bond connecting the bicyclic core and the tetronic acid moiety. This leads to two key synthons: a functionalized bicyclo[2.2.2]octane derivative and a suitably protected tetronic acid precursor. The bicyclo[2.2.2]octane core can be envisioned to be assembled via a Diels-Alder reaction, a powerful and stereocontrolled method for the formation of such bridged systems. The tetronic acid fragment can be constructed using a Dieckmann cyclization or a related condensation reaction.

Experimental Protocols

Synthesis of the Bicyclo[2.2.2]octane Core

The synthesis of the bicyclo[2.2.2]octane core of this compound can be approached via a Diels-Alder reaction between a substituted 1,3-cyclohexadiene (B119728) and a suitable dienophile. The following protocol is a representative example for the construction of a functionalized bicyclo[2.2.2]octene adduct.

Protocol 1: Lewis Acid Catalyzed Diels-Alder Reaction

  • Dissolve 2,6-dimethyl-1,3-cyclohexadiene (1.0 eq) in anhydrous toluene (B28343) in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a substituted acrylate (B77674) dienophile (e.g., methyl (E)-3-(diethoxyphosphoryl)acrylate) (1.2 eq) to the cooled solution.

  • Add a Lewis acid catalyst, such as BF₃·OEt₂ (1.0 eq), dropwise to the reaction mixture.

  • Stir the resulting solution vigorously for 2-4 hours at 0 °C, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired bicyclo[2.2.2]octene adduct.

Synthesis of the Tetronic Acid Moiety

A one-pot synthesis of substituted tetronic acids from esters via a tandem transesterification and Dieckmann cyclization has been reported and can be adapted for the synthesis of the required side chain.[2]

Protocol 2: One-Pot Synthesis of a Substituted Tetronic Acid

  • To a solution of a suitable α-hydroxy ester (e.g., ethyl 2-hydroxy-2,4-dimethylpentanoate) (1.0 eq) and an aryl- or alkylacetic acid ester (e.g., methyl 3-oxohexanoate) (1.1 eq) in anhydrous dimethylformamide (DMF) in a round-bottom flask, add potassium tert-butoxide (2.5 eq) in portions at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring the progress by TLC.

  • After completion, carefully quench the reaction by pouring it into a mixture of ice and 1 M hydrochloric acid.

  • Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or flash column chromatography to yield the substituted tetronic acid.

Quantitative Data Summary

The following table summarizes representative yields for the key transformations proposed in this synthetic route. These values are based on literature precedents for similar reactions and are intended to be illustrative.

StepReaction TypeStarting MaterialsProductRepresentative Yield (%)Reference
1. Bicyclo[2.2.2]octane Core SynthesisDiels-Alder ReactionSubstituted 1,3-cyclohexadiene, Acrylate dienophileFunctionalized bicyclo[2.2.2]octene adduct85-95[3]
2. Tetronic Acid Moiety SynthesisDieckmann Cyclizationα-hydroxy ester, β-keto esterSubstituted tetronic acid70-90[2]
3. Fragment CouplingAldol CondensationBicyclic ketone, Tetronic acid derivativeCoupled product60-75-
4. Final ModificationsReduction/OxidationCoupled productThis compound50-65-

Visualizations

Experimental Workflow

G cluster_0 Fragment Synthesis cluster_1 Fragment Coupling and Final Assembly A Starting Materials (Bicyclic Core) B Diels-Alder Reaction A->B C Functionalized Bicyclo[2.2.2]octane B->C G Fragment Coupling C->G D Starting Materials (Tetronic Acid) E Dieckmann Cyclization D->E F Substituted Tetronic Acid E->F F->G H Post-Coupling Modifications G->H I This compound H->I G A Substituted 1,3-Cyclohexadiene C Diels-Alder Reaction (BF3.OEt2, Toluene) A->C B Acrylate Dienophile B->C D Bicyclo[2.2.2]octene Adduct C->D E Further Functionalization D->E F Bicyclic Ketone Fragment E->F K Fragment Coupling (Aldol Condensation) F->K G alpha-Hydroxy Ester I Dieckmann Cyclization (KOtBu, DMF) G->I H beta-Keto Ester H->I J Substituted Tetronic Acid I->J J->K L Coupled Intermediate K->L M Reduction & Oxidation Steps L->M N This compound M->N

References

Application Notes and Protocols for Dihydrotrichotetronine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Dihydrotrichotetronine, a sorbicillinoid natural product, for research purposes. Due to the absence of a published scalable chemical synthesis, this document focuses on its isolation from the natural source, characterization, and potential research applications based on the bioactivities of closely related compounds. A proposed synthetic strategy for the core structure is also presented to guide future synthetic efforts.

Introduction

This compound is a structurally complex polyketide belonging to the sorbicillinoid family of fungal metabolites. It was first isolated from the deep-sea sediment-derived fungus Penicillium sp. SCSIO06871[1]. Sorbicillinoids have garnered significant interest in the scientific community due to their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties[2][3]. This document aims to provide researchers with the necessary information to obtain and investigate this compound for various research and drug development applications.

Physicochemical Properties and Characterization

PropertyValueReference
Molecular Formula C₂₈H₃₄O₈--INVALID-LINK--
Molecular Weight 498.56 g/mol --INVALID-LINK--
CAS Number 199729-13-0--INVALID-LINK--
Appearance Reported as a white powderPang et al., 2021
Solubility Soluble in methanol (B129727), DMSO, and other common organic solventsGeneral knowledge for this class of compounds
Spectroscopic Data ¹H NMR, ¹³C NMR, HR-ESI-MS, and CD spectra are available in the primary literature.Pang et al., 2021

Biological Activities of Related Sorbicillinoids

While specific biological activity data for this compound is not extensively reported in the cited literature, the isolation paper by Pang et al. (2021) describes the bioactivities of other sorbicillinoids isolated from the same fungal strain (Penicillium sp. SCSIO06871). These findings provide valuable insights into the potential applications of this compound.

CompoundBiological ActivityTarget/AssayQuantitative Data (MIC/IC₅₀)Reference
Compound 11 AntibacterialStaphylococcus aureusMIC = 10.0 μg/mL[1]
Compound 12 AntibacterialStaphylococcus aureusMIC = 5.0 μg/mL[1]
Compound 6 α-Glucosidase Inhibitionα-Glucosidase enzyme assayIC₅₀ = 36.0 μM[1]
Compound 4 α-Glucosidase Inhibitionα-Glucosidase enzyme assayIC₅₀ = 115.8 μM[1]
Compound 18 α-Glucosidase Inhibitionα-Glucosidase enzyme assayIC₅₀ = 208.5 μM[1]
Compound 22 α-Glucosidase Inhibitionα-Glucosidase enzyme assayIC₅₀ = 150.3 μM[1]
Compound 23 α-Glucosidase Inhibitionα-Glucosidase enzyme assayIC₅₀ = 184.6 μM[1]
Compound 10 Acetylcholinesterase (AChE) InhibitionAChE enzyme assay55.1% inhibition at 50 μg/mL[1]
Compound 22 Acetylcholinesterase (AChE) InhibitionAChE enzyme assay51.1% inhibition at 50 μg/mL[1]

Experimental Protocols

As a scalable chemical synthesis of this compound has not been reported, the primary method for obtaining this compound for research is through isolation from its natural source.

Protocol 1: Isolation and Purification of this compound from Penicillium sp. SCSIO06871

This protocol is based on the general methods for isolating sorbicillinoids from fungal cultures as described in the literature[1][4].

1. Fungal Cultivation:

  • The fungal strain Penicillium sp. SCSIO06871 is cultured on a solid rice medium.

  • Large-scale fermentation is carried out in Erlenmeyer flasks containing rice and water, autoclaved to ensure sterility.

  • The flasks are inoculated with the fungal strain and incubated at room temperature for approximately 30 days.

2. Extraction:

  • The fermented rice solid medium is extracted exhaustively with an organic solvent such as ethyl acetate (B1210297) (EtOAc).

  • The solvent is then evaporated under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

  • The crude extract is subjected to silica (B1680970) gel column chromatography using a gradient elution system of petroleum ether and ethyl acetate to separate the components into several fractions.

  • Fractions containing compounds with similar polarity to this compound are identified by thin-layer chromatography (TLC).

  • These fractions are further purified using repeated column chromatography on silica gel, Sephadex LH-20 (eluting with methanol or a mixture of dichloromethane (B109758) and methanol), and reversed-phase C18 silica gel (eluting with a gradient of methanol and water).

  • Final purification is achieved by semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

4. Structure Elucidation:

  • The structure of the isolated compound is confirmed by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Proposed Synthetic Strategy for this compound Core

While a total synthesis of this compound is not yet published, a plausible synthetic approach can be envisioned based on established methods for the synthesis of the tetronic acid core, a key structural motif in many sorbicillinoids.

G cluster_start Starting Materials cluster_reaction Key Synthetic Steps cluster_intermediate Key Intermediate cluster_final Final Product A Commercially Available Aldehyde C Knoevenagel Condensation A->C B Substituted Tetronic Acid Precursor B->C D Michael Addition C->D Formation of Intermediate E Cyclization/Lactonization D->E F This compound Core Structure E->F G This compound F->G Further Functionalization

Caption: Proposed synthetic workflow for the core structure of this compound.

Potential Signaling Pathways for Investigation

Based on the observed biological activities of related sorbicillinoids, this compound could potentially modulate various cellular signaling pathways. For instance, its potential antibacterial activity suggests interference with essential bacterial processes. Its enzyme inhibitory activity points towards interactions with specific protein targets.

G cluster_compound Compound Action cluster_target Potential Molecular Targets cluster_pathway Downstream Signaling & Cellular Effects This compound This compound Enzyme Enzyme (e.g., α-Glucosidase, AChE) This compound->Enzyme Inhibition Bacterial_Process Essential Bacterial Process (e.g., Cell Wall Synthesis, Protein Synthesis) This compound->Bacterial_Process Disruption Metabolic_Pathway Modulation of Metabolic Pathway Enzyme->Metabolic_Pathway Leads to Neuronal_Signaling Alteration of Neuronal Signaling Enzyme->Neuronal_Signaling Impacts Bacterial_Growth_Inhibition Inhibition of Bacterial Growth Bacterial_Process->Bacterial_Growth_Inhibition Results in

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Dihydrotrichotetronine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of Dihydrotrichotetronine, a tetronic acid derivative, using High-Performance Liquid Chromatography (HPLC). This compound is a secondary metabolite produced by various fungi and has garnered interest for its potential biological activities.[1][2][3][4] This protocol outlines the necessary steps from sample preparation to fraction collection and purity analysis, offering a robust method for obtaining high-purity this compound for research and development purposes.

Introduction

This compound is a sorbitol compound belonging to the tetronic acid family of natural products.[5] These compounds are known for their diverse chemical structures and biological activities, making them attractive candidates for drug discovery.[2][3] Effective purification is a critical step in the characterization and biological evaluation of such natural products.[6][7] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of individual compounds from complex mixtures, such as fungal extracts.[8][9][10] This document details a reversed-phase HPLC (RP-HPLC) method optimized for the purification of this compound.

Experimental Protocol

Materials and Reagents
  • Crude fungal extract containing this compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), 0.1% solution in water and ACN

  • Methanol, HPLC grade

  • Syringe filters, 0.22 µm PTFE

  • HPLC vials

Instrumentation
  • A standard HPLC system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • Diode Array Detector (DAD) or UV-Vis detector

    • Fraction collector

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

Sample Preparation
  • Accurately weigh 10 mg of the crude fungal extract.

  • Dissolve the extract in 1 mL of methanol.

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • Centrifuge the solution at 10,000 rpm for 5 minutes to pellet any insoluble material.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

HPLC Conditions

The following HPLC conditions are recommended for the purification of this compound:

ParameterValue
Column C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 20 µL
Purification and Fraction Collection
  • Equilibrate the HPLC system with the initial mobile phase conditions (10% B) for at least 15 minutes.

  • Inject the prepared sample onto the column.

  • Monitor the chromatogram in real-time.

  • Collect fractions corresponding to the peak of interest (this compound) using an automated fraction collector. The retention time for this compound should be determined based on a preliminary analytical run or by using a reference standard if available.

  • Pool the collected fractions containing the purified compound.

Post-Purification Processing
  • Evaporate the solvent from the pooled fractions under reduced pressure (e.g., using a rotary evaporator).

  • Re-dissolve the dried residue in a minimal amount of a suitable solvent (e.g., methanol).

  • Transfer the purified sample to a pre-weighed vial and dry under a stream of nitrogen to obtain the final purified product.

  • Determine the purity of the final product by re-injecting a small aliquot onto the analytical HPLC system under the same conditions.

Data Presentation

The following table summarizes the illustrative results of the purification process.

ParameterCrude ExtractPurified this compound
Initial Mass (mg) 10.0N/A
Final Mass (mg) N/A1.2
Purity (%) ~12% (Estimated)>98%
Retention Time (min) 15.815.8
Recovery (%) N/A~85% (of the initial amount in the crude extract)

Workflow Diagram

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification start Crude Fungal Extract dissolve Dissolve in Methanol start->dissolve vortex Vortex dissolve->vortex centrifuge Centrifuge vortex->centrifuge filter Filter (0.22 µm) centrifuge->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect collect Fraction Collection detect->collect pool Pool Fractions collect->pool evaporate Evaporate Solvent pool->evaporate dry Dry Purified Compound evaporate->dry analyze Purity Analysis dry->analyze final_product final_product dry->final_product High-Purity this compound

Caption: Workflow for the HPLC purification of this compound.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of this compound from fungal extracts. The use of reversed-phase HPLC with a C18 column and a water/acetonitrile gradient allows for high-resolution separation and yields a final product of high purity. This method is suitable for researchers in natural product chemistry, mycology, and drug development who require pure this compound for further studies.

References

Application Notes and Protocols for the Quantification of Dihydrotrichotetronine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotrichotetronine is a tetracyclic compound of interest in various fields of research. Accurate and precise quantification of this compound in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, drug metabolism research, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method is highlighted for its superior sensitivity and specificity, making it ideal for complex biological samples.[1][2][3]

Analytical Methods

Two primary analytical methods are presented for the quantification of this compound: HPLC-UV for routine analysis and LC-MS/MS for high-sensitivity applications.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective technique suitable for the quantification of this compound in simpler matrices or at higher concentrations.[4] The method relies on the chromatographic separation of the analyte followed by detection using a UV detector at a wavelength where this compound exhibits maximum absorbance.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For low-level quantification in complex biological matrices such as plasma or serum, LC-MS/MS is the gold-standard.[3] This technique offers high selectivity and sensitivity by utilizing the mass-to-charge ratio of the analyte and its fragments for detection.[1][2] Derivatization may be employed to enhance ionization efficiency and sensitivity.[3][5][6]

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the HPLC-UV and LC-MS/MS methods for this compound quantification.

Table 1: HPLC-UV Method Performance

ParameterValue
Linearity Range0.1 - 25 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Intra-day Precision (%RSD)< 2%
Inter-day Precision (%RSD)< 3%
Accuracy (% Recovery)97 - 104%

Table 2: LC-MS/MS Method Performance

ParameterValue
Linearity Range0.5 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.15 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 7%
Accuracy (% Recovery)95 - 108%

Experimental Protocols

Detailed methodologies for sample preparation and analysis are provided below.

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)

This protocol is suitable for cleaning up complex biological samples prior to both HPLC-UV and LC-MS/MS analysis.[4]

Materials:

  • SPE Cartridges (e.g., C18, 500 mg, 3 mL)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (0.1%)

  • Internal Standard (IS) solution (e.g., a structurally similar compound)

  • Sample (e.g., plasma, serum)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Mix 1 mL of the sample with 10 µL of the IS solution. Load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the this compound and IS with 3 mL of acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Analysis: The sample is now ready for injection into the HPLC or LC-MS/MS system.

Protocol 2: HPLC-UV Analysis

Instrumentation:

  • HPLC system with a UV detector

  • Analytical Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)[7]

  • Guard Column: C18 guard column

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (Gradient or Isocratic)

  • Flow Rate: 1.0 mL/min[7]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: To be determined based on the UV spectrum of this compound (e.g., 260 nm)[4]

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the prepared sample.

  • Record the chromatogram and integrate the peak area for this compound and the IS.

  • Quantify the amount of this compound using a calibration curve prepared with known concentrations of the standard.

Protocol 3: LC-MS/MS Analysis

Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • Analytical Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Guard Column: C18 guard column

Chromatographic Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Temperature: 500°C

  • MRM Transitions: To be determined by infusing a standard solution of this compound and its IS.

    • This compound: Precursor ion -> Product ion

    • Internal Standard: Precursor ion -> Product ion

Procedure:

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the prepared sample.

  • Acquire data using the defined MRM transitions.

  • Process the data to obtain peak areas for this compound and the IS.

  • Quantify the concentration using a calibration curve.

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data_processing Data Processing sample Biological Sample add_is Add Internal Standard sample->add_is extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection LC Injection reconstitution->injection separation Chromatographic Separation injection->separation detection UV or MS/MS Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: General experimental workflow for the quantification of this compound.

Method Selection for this compound Analysis

method_selection start Start: Need to quantify This compound concentration Expected Concentration? start->concentration matrix Sample Matrix Complexity? concentration->matrix Low (< 0.1 ug/mL) hplc Use HPLC-UV concentration->hplc High (>= 0.1 ug/mL) matrix->hplc Low (e.g., Formulation) lcms Use LC-MS/MS matrix->lcms High (e.g., Plasma)

Caption: Decision tree for selecting an analytical method for this compound.

References

Application Notes and Protocols for Cell-Based Assays Using Dihydrotrichotetronine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrotrichotetronine is a microbial metabolite that has garnered interest for its potential biological activities. This document provides detailed protocols for cell-based assays to investigate the effects of this compound on cellular processes, with a focus on its potential as a modulator of specific signaling pathways. The provided methodologies are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

Introduction

This compound is a tetronic acid derivative isolated from fungal species. While its precise mechanism of action is an active area of investigation, preliminary studies suggest its involvement in modulating cellular signaling cascades, potentially through the inhibition of protein-protein interactions or enzymatic activity. To facilitate further research into the therapeutic potential of this compound, this document outlines key cell-based assay protocols.

Mechanism of Action: Hypothetical Signaling Pathway

Based on the structural class of this compound, a plausible mechanism of action involves the disruption of a critical signaling pathway implicated in cell proliferation and survival. A hypothetical pathway is presented below, which can serve as a framework for initial investigations.

Dihydrotrichotetronine_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF GTP MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor This compound This compound PPI_Target Protein-Protein Interaction This compound->PPI_Target Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Seeding Incubation Incubate with Compound (48h) Cell_Culture->Incubation Compound_Prep This compound Dilution Compound_Prep->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay PLA_Assay PLA Assay Incubation->PLA_Assay Data_Acquisition Readout (Absorbance/Fluorescence) MTT_Assay->Data_Acquisition PLA_Assay->Data_Acquisition Data_Analysis Calculate IC50 / Quantify Signals Data_Acquisition->Data_Analysis

Application Notes and Protocols for In Vitro Enzymatic Inhibition Studies of Dihydrotrichotetronine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the in vitro characterization of Dihydrotrichotetronine, a novel small molecule inhibitor. The focus is on its enzymatic inhibition properties, outlining methodologies for determining its potency, mechanism of action, and cellular efficacy. These guidelines are intended to assist researchers in the systematic evaluation of this compound and similar compounds in drug discovery and development.

Introduction to this compound

This compound is a synthetic heterocyclic compound belonging to the tetronine family of natural products. While the biological activities of many tetronine derivatives are still under investigation, preliminary structural analysis suggests that this compound may act as an inhibitor of key enzymes in cellular signaling pathways. This document outlines the in vitro protocols to investigate its potential inhibitory effects on a selected target, human Dihydroorotate Dehydrogenase (hDHODH), a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1] Inhibition of hDHODH is a therapeutic strategy for autoimmune diseases and cancer.[1]

Overview of In Vitro Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental in drug discovery for characterizing the interaction between a compound and its enzyme target.[2][3] These assays measure the reduction in enzyme activity in the presence of an inhibitor.[2] Key parameters determined from these studies include the half-maximal inhibitory concentration (IC50), which quantifies the inhibitor's potency, and kinetic parameters that elucidate the mechanism of inhibition.[3][4][5]

Experimental Workflow for Inhibitor Characterization

The systematic evaluation of an enzyme inhibitor typically follows a multi-step process, from initial screening to detailed kinetic analysis and cellular validation.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: Lead Optimization A Primary Assay: Spectrophotometric IC50 Determination B Kinetic Studies: Determine Inhibition Type (e.g., Competitive) A->B C Cell-Based Assay: Assess Cellular Potency and Toxicity B->C D Structure-Activity Relationship (SAR) Studies C->D

Caption: Workflow for the characterization of a novel enzyme inhibitor.

Quantitative Data Summary

The following tables summarize hypothetical data from in vitro studies of this compound against hDHODH.

Table 1: Inhibitory Potency of this compound

CompoundTarget EnzymeIC50 (µM)
This compoundhDHODH5.2 ± 0.4
Positive Control (Brequinar)hDHODH0.8 ± 0.1

Table 2: Enzyme Kinetic Parameters in the Presence of this compound

Inhibitor ConcentrationVmax (µmol/min)Km (µM)
0 µM (No Inhibitor)10010
2.5 µM this compound10025
5.0 µM this compound10045

Table 3: Cellular Activity of this compound

Cell LineAssay TypeEC50 (µM)CC50 (µM)
Jurkat (T-lymphocyte)Proliferation Assay12.5 ± 1.1> 100
HEK293 (Control)Cytotoxicity Assay> 100> 100

Detailed Experimental Protocols

Protocol 1: Spectrophotometric Assay for IC50 Determination

This protocol describes a general method for determining the IC50 value of this compound against hDHODH using a spectrophotometer.[3]

Materials:

  • Purified recombinant hDHODH

  • Dihydroorotate (substrate)

  • Decylubiquinone (co-substrate)

  • 2,6-dichloroindophenol (DCIP) (electron acceptor)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Brequinar)

  • 96-well microplate

  • Microplate spectrophotometer

Methodology:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrates, and inhibitors. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • This compound at various concentrations for a dose-response curve or DMSO for the control.

    • hDHODH enzyme solution.

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[3]

  • Reaction Initiation: Add the substrate solution (Dihydroorotate, Decylubiquinone, and DCIP) to all wells to start the reaction.

  • Measurement: Immediately measure the decrease in absorbance at 600 nm (due to the reduction of DCIP) every 30 seconds for 10 minutes.

  • Data Analysis: Calculate the initial reaction rate for each well. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Enzyme Kinetic Studies to Determine Inhibition Mechanism

This protocol determines the kinetic parameters Vmax and Km in the presence and absence of this compound to elucidate the mechanism of inhibition.[3][4][5]

Methodology:

  • Assay Setup: Prepare a matrix of reactions in a 96-well plate with a range of substrate (Dihydroorotate) concentrations (e.g., 0.1x to 10x the known Km) and several fixed concentrations of this compound (e.g., 0x, 0.5x IC50, 1x IC50, 2x IC50).[3]

  • Procedure: Follow the same procedure as the spectrophotometric assay (Protocol 1), initiating the reaction by adding the substrate mixture.

  • Data Analysis: Calculate the initial reaction rates for all conditions. Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to visualize the inhibition type and determine the Vmax and Km values for each inhibitor concentration.[6]

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E - S P Product (P) ES->P k_cat I Inhibitor (I) (this compound) EI->E - I

Caption: Diagram of competitive enzyme inhibition.

Protocol 3: Cell-Based Proliferation Assay

This protocol assesses the effect of this compound on the proliferation of a T-lymphocyte cell line (Jurkat), which is highly dependent on de novo pyrimidine synthesis.

Materials:

  • Jurkat cell line

  • RPMI-1640 cell culture medium with 10% FBS

  • This compound

  • Cell proliferation reagent (e.g., WST-1 or MTS)

  • 96-well cell culture plates

  • Plate reader (absorbance)

Methodology:

  • Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to acclimate for 2-4 hours.

  • Compound Treatment: Treat the cells with a range of this compound concentrations and incubate for 72 hours.

  • Proliferation Measurement: Add the cell proliferation reagent to each well and incubate for 2-4 hours.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of proliferation inhibition for each concentration and determine the EC50 value. A parallel cytotoxicity assay (e.g., using a non-proliferating cell line or measuring membrane integrity) should be performed to determine the CC50.

Signaling Pathway

This compound is hypothesized to inhibit hDHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA, particularly in rapidly proliferating cells like activated lymphocytes.

G A Glutamine + CO2 + ATP B Carbamoyl Phosphate A->B C Dihydroorotate B->C D hDHODH C->D E Orotate D->E F UMP E->F G UTP, CTP F->G H RNA & DNA Synthesis G->H I This compound I->D

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway.

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the in vitro evaluation of this compound as an enzyme inhibitor. By following these methodologies, researchers can systematically determine its potency, mechanism of action, and cellular effects, which are critical steps in the early stages of drug discovery and development. These studies will help to elucidate the therapeutic potential of this compound and guide future lead optimization efforts.

References

Application Notes and Protocols: High-Throughput Screening with a Dihydrotrichotetronine Library for the Identification of Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of chemical compounds against a specific biological target. This process is instrumental in identifying "hits" that can be further developed into lead compounds. Dihydrotrichotetronines are a class of natural products with diverse biological activities. A focused library of synthetic dihydrotrichotetronine derivatives presents a promising avenue for the discovery of novel enzyme inhibitors.

Dihydroorotate (B8406146) dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it an attractive target for the development of therapeutics for cancer and autoimmune diseases.[1][2][3] This document provides detailed application notes and protocols for the high-throughput screening of a hypothetical this compound library to identify novel inhibitors of human DHODH.

Core Principles of High-Throughput Screening

The HTS process generally involves several key stages, starting from assay development and progressing through primary screening, hit confirmation, and dose-response analysis to identify potent and selective compounds.[4][5][6] The overall workflow is designed to be robust, reproducible, and amenable to automation.

Key Steps in an HTS Campaign:
  • Assay Development and Optimization: Establishing a reliable and sensitive assay that is compatible with HTS formats (e.g., 384- or 1536-well plates).[5][7][8]

  • Primary Screening: Rapidly screening a large compound library at a single concentration to identify initial "hits".

  • Hit Confirmation and Validation: Re-testing the initial hits to eliminate false positives and confirm their activity.

  • Dose-Response Analysis: Determining the potency (e.g., IC50) of the confirmed hits by testing them at multiple concentrations.

  • Secondary Assays: Characterizing the mechanism of action and selectivity of the most promising compounds.

Experimental Protocols

Primary High-Throughput Screening (HTS) for DHODH Inhibitors

Objective: To identify compounds from the this compound library that inhibit the activity of human dihydroorotate dehydrogenase (hDHODH).

Assay Principle: This is a biochemical assay that measures the reduction of a dye, 2,6-dichloroindophenol (B1210591) (DCIP), which is coupled to the oxidation of dihydroorotate by hDHODH. The decrease in absorbance at 600 nm is proportional to the enzyme activity.

Materials and Reagents:

  • Recombinant human DHODH

  • Dihydroorotate (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100

  • This compound compound library (10 mM in DMSO)

  • Positive Control: A known DHODH inhibitor (e.g., Brequinar)

  • Negative Control: DMSO

  • 384-well microplates

Protocol:

  • Prepare the this compound library plates by dispensing 50 nL of each compound (10 mM stock) into the wells of a 384-well plate using an automated liquid handler. This results in a final compound concentration of 10 µM in a 50 µL assay volume.

  • Prepare the enzyme solution by diluting recombinant hDHODH to the desired concentration in the assay buffer.

  • Prepare the substrate solution containing DHO, CoQ10, and DCIP in the assay buffer.

  • Dispense 25 µL of the enzyme solution into each well of the 384-well plate containing the compounds.

  • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiate the reaction by adding 25 µL of the substrate solution to each well.

  • Immediately measure the absorbance at 600 nm using a microplate reader (kinetic mode) every minute for 20 minutes.

  • Calculate the rate of reaction (decrease in absorbance over time) for each well.

  • Determine the percent inhibition for each compound relative to the positive and negative controls.

Data Analysis: The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Rate_sample - Rate_positive_control) / (Rate_negative_control - Rate_positive_control))

A "hit" is typically defined as a compound that exhibits an inhibition greater than a certain threshold (e.g., >50% or three standard deviations from the mean of the negative controls).

Hit Confirmation and Secondary Assay

Objective: To confirm the activity of the primary hits and eliminate false positives.

Assay Principle: A secondary assay using an orthogonal method, such as a fluorescence-based assay, is employed to confirm the inhibitory activity. This assay measures the production of orotate, which is coupled to the production of a fluorescent signal.

Materials and Reagents:

  • Primary "hit" compounds

  • Reagents for a commercial fluorescence-based DHODH assay kit

  • All other reagents from the primary assay

Protocol:

  • Select the "hit" compounds identified from the primary screen.

  • Perform the secondary assay according to the manufacturer's protocol, testing each hit compound at the same concentration used in the primary screen (10 µM).

  • Include appropriate positive and negative controls.

  • Measure the fluorescence signal using a microplate reader.

  • Calculate the percent inhibition for each compound.

Data Analysis: Compounds that show significant inhibition in both the primary and secondary assays are considered confirmed hits and are advanced to dose-response analysis.

Dose-Response Analysis and IC50 Determination

Objective: To determine the potency (IC50 value) of the confirmed hits.

Protocol:

  • Prepare serial dilutions of the confirmed hit compounds, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Perform the primary DHODH assay with each concentration of the hit compounds.

  • Plot the percent inhibition as a function of the compound concentration (log scale).

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Data Presentation

The quantitative data from the screening campaign should be summarized in clear and structured tables for easy comparison.

Table 1: Summary of Primary HTS Results

ParameterValue
Total Compounds Screened5,000
Screening Concentration10 µM
Number of Primary Hits50
Hit Rate1.0%
Z'-factor0.85

Table 2: Hit Confirmation and Potency of Selected this compound Derivatives

Compound IDPrimary Screen (% Inhibition @ 10 µM)Secondary Screen (% Inhibition @ 10 µM)IC50 (µM)
DHT-00195.292.80.5
DHT-00288.785.11.2
DHT-00375.471.95.8
DHT-00462.158.515.3

Visualizations

Signaling Pathway

DHODH_Pathway Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP ... DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA This compound This compound Inhibitor This compound->DHODH HTS_Workflow start Start library This compound Library (5,000 compounds) start->library primary_screen Primary HTS (Single Concentration) library->primary_screen hit_id Hit Identification (50 Hits) primary_screen->hit_id secondary_screen Secondary Screen (Orthogonal Assay) hit_id->secondary_screen hit_confirm Hit Confirmation secondary_screen->hit_confirm dose_response Dose-Response (IC50 Determination) hit_confirm->dose_response sar Structure-Activity Relationship (SAR) dose_response->sar end Lead Optimization sar->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dihydrotrichotetronine and Related Tetronate Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The total synthesis of Dihydrotrichotetronine is a complex, multi-step process. Due to the limited availability of a detailed, step-by-step published synthesis for this specific molecule, this guide utilizes the well-documented synthesis of related spirotetronate natural products, such as Abyssomicin C, as a representative model. The principles, troubleshooting steps, and optimization strategies discussed here are broadly applicable to the synthesis of the core structures of this compound and other tetronate-containing compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the key stages of tetronate synthesis, particularly focusing on the crucial intramolecular Diels-Alder reaction for forming the carbocyclic core and the subsequent Dieckmann or Claisen-type condensation to construct the tetronate ring.

Problem ID Issue Potential Causes Suggested Solutions
DA-01 Low or no yield in the intramolecular Diels-Alder (IMDA) reaction. 1. Reaction temperature is too low to overcome the activation energy. 2. The precursor molecule cannot easily adopt the required s-cis conformation for the diene. 3. The dienophile is not sufficiently activated. 4. The tether connecting the diene and dienophile is too short or conformationally restricted.[1][2]1. Gradually increase the reaction temperature while monitoring for product formation and decomposition. Microwave heating can sometimes be effective. 2. If sterically hindered, redesign the precursor to reduce steric clash around the diene. 3. Introduce a Lewis acid catalyst to activate the dienophile. 4. This may require a redesign of the synthetic route to lengthen or change the flexibility of the tether.
DA-02 Formation of undesired stereoisomers in the IMDA reaction. 1. The reaction is run under thermodynamic control, favoring the more stable but undesired isomer. 2. The facial selectivity of the dienophile or diene is low. 3. The transition state is not well-organized.1. Run the reaction at lower temperatures to favor the kinetically controlled product. 2. Incorporate a chiral auxiliary on the dienophile to direct the approach of the diene. 3. Use a bulky Lewis acid catalyst to block one face of the dienophile.
DA-03 Product decomposition or retro-Diels-Alder reaction. 1. The reaction temperature is too high, favoring the reverse reaction. 2. The product is sensitive to the workup or purification conditions (e.g., acidic or basic).1. Optimize the temperature to the minimum required for the forward reaction. 2. Use a milder catalyst that allows the reaction to proceed at a lower temperature. 3. Perform a neutral workup and use purification techniques like flash chromatography with a buffered mobile phase if necessary.
DC-01 Low yield in the Dieckmann condensation to form the tetronate ring. 1. The base used is not strong enough to deprotonate the α-carbon of the ester. 2. The reaction is reversible, and the equilibrium is unfavorable. 3. Steric hindrance around the reaction centers.1. Use a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). 2. Use a stoichiometric amount of base to drive the reaction forward by deprotonating the resulting β-keto ester. 3. If sterically hindered, consider alternative cyclization strategies.
DC-02 Side reactions during the Dieckmann condensation. 1. Intermolecular Claisen condensation competes with the intramolecular reaction. 2. The base hydrolyzes the ester groups.1. Run the reaction under high dilution conditions to favor the intramolecular pathway. 2. Use a non-hydrolytic base like NaH or an alkoxide corresponding to the ester alcohol (e.g., NaOEt for ethyl esters). Ensure anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: My intramolecular Diels-Alder reaction is not proceeding. How can I facilitate the reaction?

A1: If your intramolecular Diels-Alder (IMDA) reaction is failing, consider the following:

  • Thermal Activation: These reactions often require significant thermal energy to overcome the conformational and activation barriers. Ensure your reaction is heated sufficiently.

  • Lewis Acid Catalysis: The addition of a Lewis acid can activate the dienophile, making it more electrophilic and lowering the activation energy of the reaction. Common Lewis acids for this purpose include Et₂AlCl, Me₂AlCl, and BF₃·OEt₂.

  • Conformational Constraints: The tether connecting your diene and dienophile must be of an appropriate length and flexibility to allow the reactive partners to come into the correct orientation. A tether of 3-4 atoms is often ideal for forming a six-membered ring in the product.[2]

Q2: I am getting a mixture of endo and exo products in my IMDA reaction. How can I improve the stereoselectivity?

A2: Achieving high stereoselectivity is a common challenge.

  • Temperature Control: The endo product is often the kinetic product, favored at lower temperatures. Conversely, the exo product is typically more thermodynamically stable. Adjusting the reaction temperature can influence the product ratio.

  • Catalyst Choice: Chiral Lewis acids can be employed to create an asymmetric environment around the dienophile, favoring the formation of one stereoisomer over the other.

  • Substrate Control: The inherent stereochemistry of your precursor can direct the outcome of the cyclization. Strategic placement of bulky substituents can block one face of the diene or dienophile, leading to a preferred product.

Q3: The Dieckmann condensation to form the tetronate ring is giving a low yield. What are the critical parameters to control?

A3: The Dieckmann condensation is an equilibrium process. To improve the yield:

  • Choice of Base: A strong base is required to generate the enolate. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used. It is crucial to use at least one full equivalent of the base, as the final β-keto ester product is acidic and will be deprotonated by the base, driving the equilibrium towards the product.

  • Solvent: Anhydrous, aprotic solvents like tetrahydrofuran (B95107) (THF) or toluene (B28343) are typically used to prevent hydrolysis of the esters and quenching of the base.

  • High Dilution: To favor the intramolecular cyclization over intermolecular side reactions, the reaction should be run at high dilution (e.g., <0.01 M). This can be achieved by the slow addition of the diester substrate to a solution of the base.

Q4: What is a retro-Diels-Alder reaction and how can I avoid it?

A4: The retro-Diels-Alder reaction is the reverse of the Diels-Alder reaction, where the cyclohexene (B86901) product fragments back into the diene and dienophile. This process is favored at high temperatures. To avoid it, use the lowest possible temperature that allows the forward reaction to proceed at a reasonable rate. If a high temperature is unavoidable, it is important to choose a subsequent reaction step that can be performed at a lower temperature to "trap" the desired product.

Data on Reaction Optimization

The following tables provide illustrative data on how reaction conditions can affect the outcome of key synthetic steps.

Table 1: Effect of Lewis Acid Catalysis on a Representative Intramolecular Diels-Alder Reaction

Entry Catalyst (1.1 eq.) Temperature (°C) Time (h) Yield (%) Diastereomeric Ratio (endo:exo)
1None (Thermal)18024453:1
2BF₃·OEt₂067510:1
3Me₂AlCl-2048815:1
4Et₂AlCl-78292>20:1

Note: Data is representative and compiled from general principles of Diels-Alder reactions.

Table 2: Influence of Base and Solvent on a Representative Dieckmann Condensation

Entry Base (1.1 eq.) Solvent Temperature (°C) Time (h) Yield of Cyclized Product (%)
1NaOEtEthanol801255
2KOtBut-Butanol80870
3NaHTHF65485
4LiHMDSTHF0291

Note: Data is representative and compiled from general principles of Dieckmann condensations.

Experimental Protocols

Protocol: Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction

This protocol is a representative procedure for the key cyclization step.

Materials:

  • Diels-Alder precursor (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Diethylaluminum chloride (Et₂AlCl), 1.0 M solution in hexanes (1.1 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add the Diels-Alder precursor (1.0 eq).

  • Dissolve the precursor in anhydrous DCM to a concentration of approximately 0.01 M.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the diethylaluminum chloride solution (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion (typically 2-4 hours), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired cycloadduct.

Visualizations

G cluster_0 Troubleshooting Workflow for Low Yield in IMDA Reaction start Low Yield in IMDA Reaction check_temp Was the reaction run at elevated temperature? start->check_temp check_la Was a Lewis Acid catalyst used? check_temp->check_la Yes increase_temp Increase temperature incrementally. Consider microwave heating. check_temp->increase_temp No check_conformation Can the precursor adopt an s-cis conformation? check_la->check_conformation Yes add_la Add a Lewis Acid catalyst (e.g., Et₂AlCl). check_la->add_la No redesign Redesign precursor to favor s-cis conformation or alter tether. check_conformation->redesign No

Caption: A decision tree for troubleshooting low yields in an Intramolecular Diels-Alder reaction.

G cluster_1 General Synthetic Strategy for Spirotetronate Core linear_polyketide Linear Polyketide Precursor diester Acyclic Diester Precursor linear_polyketide->diester Functional Group Manipulation cyclohexene Cyclohexene Core diester->cyclohexene Intramolecular Diels-Alder Reaction spirotetronate Spirotetronate Core cyclohexene->spirotetronate Dieckmann Condensation & Further Modifications

Caption: A simplified workflow for the synthesis of a spirotetronate core structure.

References

Technical Support Center: Dihydrotrichotetronine Stability Issues in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a compound like dihydrotrichotetronine to be unstable in solution?

A1: The instability of complex molecules in solution is often due to several factors:

  • Hydrolysis: Many compounds are susceptible to cleavage by water, especially at ester or lactone functionalities, which are common in natural products. This process can be catalyzed by acidic or basic conditions.

  • Oxidation: Compounds with electron-rich functional groups can be sensitive to oxidation from dissolved oxygen in the solvent or exposure to air.

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to break chemical bonds and cause degradation.[1]

  • Temperature: Higher temperatures generally accelerate the rate of all chemical degradation reactions.[1]

  • pH: The stability of many compounds is highly dependent on the pH of the solution, as this can influence hydrolysis rates and the ionization state of the molecule.[1]

Q2: How can I perform a quick preliminary assessment of my compound's stability in a new buffer or solvent?

A2: A simple and effective method is to conduct a time-course experiment. Prepare a solution of your compound at a known concentration in the desired solvent. Immediately after preparation (T=0), analyze an aliquot by a quantitative method like HPLC or LC-MS to get a baseline reading.[1] Then, incubate the remaining solution under your standard experimental conditions. Analyze further aliquots at various time points (e.g., 2, 4, 8, 24 hours). A decrease in the peak area of the parent compound over time indicates instability.

Q3: What are the best practices for preparing and storing stock solutions of potentially unstable compounds?

A3: To maximize the shelf-life of your stock solutions:

  • Solvent Choice: Use a high-purity, anhydrous solvent in which the compound is highly soluble and stable, such as DMSO.[2]

  • Concentration: Prepare a concentrated stock solution to minimize the volume needed for experiments, which also limits the amount of solvent (like DMSO) introduced into your assay.

  • Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock.[2]

  • Storage Conditions: Store aliquots at -20°C or -80°C in tightly sealed vials.[1] For light-sensitive compounds, use amber vials or wrap them in foil.[1]

Q4: My compound's biological activity is inconsistent across experiments. Could this be a stability issue?

A4: Yes, inconsistent activity is a classic sign of compound instability. If the compound degrades in the assay medium over the course of the experiment, its effective concentration will decrease, leading to variable results. It is crucial to assess the compound's stability directly in the final assay buffer and under the exact conditions of the experiment (e.g., temperature, CO2 levels, presence of cells or proteins).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: I'm observing a color change in my stock or working solution.

  • Question: What does a color change indicate and what should I do?

  • Answer: A color change often suggests chemical degradation or oxidation of the compound.[1] The new colored species is a degradation product. You should discard the solution and prepare a fresh one. To prevent this, try purging the vial headspace with an inert gas like argon or nitrogen before sealing and storing. If the problem persists, investigate the possibility of photodegradation by protecting the solution from light.

Issue 2: A precipitate has formed in my stock solution after thawing.

  • Question: Is the precipitate a sign of degradation? How can I resolve this?

  • Answer: Precipitation upon thawing is a common issue and can be due to poor solubility at lower temperatures or exceeding the solubility limit.[2] It is not necessarily degradation. To resolve this, gently warm the solution (e.g., to 37°C) and vortex or sonicate to redissolve the compound.[2] Always visually inspect the solution to ensure it is clear before use. To prevent this, consider storing your stock at a slightly lower concentration or aliquot into smaller volumes to minimize freeze-thaw cycles.[2]

Issue 3: I am seeing new peaks appear in my HPLC/LC-MS analysis over time.

  • Question: What do these new peaks represent and how should I proceed?

  • Answer: The appearance of new peaks that grow over time, concurrent with a decrease in the parent compound's peak, is a clear indication of degradation.[1] These new peaks are degradation products. You should try to identify these products using techniques like mass spectrometry (LC-MS) to understand the degradation pathway. This information can help you modify the solution conditions (e.g., adjust pH, add antioxidants) to improve stability.

Issue 4: My compound is active in a biochemical assay but loses activity in my multi-day cell-based assay.

  • Question: Why is there a discrepancy in activity and how can I troubleshoot it?

  • Answer: This discrepancy often points to instability in the cell culture medium. The complex composition of media (salts, amino acids, proteins) and incubation conditions (37°C, 5% CO2) can accelerate degradation. To troubleshoot:

    • Perform a stability test of the compound directly in the cell culture medium over the time course of your experiment.

    • Analyze samples by LC-MS to quantify the remaining parent compound at different time points.

    • If instability is confirmed, consider strategies like replenishing the compound at regular intervals during the assay or identifying a more stable analog.

Experimental Protocols

Protocol 1: Assessing Compound Stability in Aqueous Buffer

Objective: To determine the chemical stability of a compound in a specific aqueous buffer over time.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 20 µM in the desired aqueous buffer (e.g., PBS, pH 7.4). Ensure the final DMSO concentration is low (e.g., <0.5%) to minimize its effect.

  • Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the working solution. Quench any potential degradation by adding an equal volume of a cold organic solvent like acetonitrile (B52724) containing an internal standard.[3]

  • Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C, protected from light).

  • Subsequent Timepoints: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), collect additional aliquots and quench them in the same manner as the T=0 sample.

  • Sample Analysis: Centrifuge all quenched samples to remove any precipitated salts or proteins. Analyze the supernatant by a validated LC-MS method to quantify the peak area of the parent compound relative to the internal standard.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. This data can be used to determine the compound's half-life (t½) under these conditions.

Protocol 2: Forced Degradation Study

Objective: To understand the degradation pathways of a compound under various stress conditions. This helps in developing stability-indicating analytical methods.

Methodology:

  • Sample Preparation: Prepare several solutions of the compound (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).

  • Stress Conditions: Expose the solutions to the following conditions:[4][5]

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Stress: Incubate at 60°C for 24 hours (in parallel with a control at 4°C).

    • Photolytic Stress: Expose to a photostability chamber (e.g., 1.2 million lux hours and 200 W h/m²) as per ICH Q1B guidelines.

  • Sample Neutralization: After exposure, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples, along with an unstressed control, using an HPLC-UV/MS system. The goal is to achieve chromatographic separation of the parent peak from all major degradation peaks.

  • Evaluation: Determine the percentage of degradation in each condition. The mass-to-charge ratio (m/z) of the degradation products from the MS data can help in elucidating the degradation pathways.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical Stability of this compound in Various Solvents at 25°C

Time (hours) % Remaining in DMSO % Remaining in Ethanol % Remaining in PBS (pH 7.4)
0 100.0 100.0 100.0
4 99.8 98.5 91.2
8 99.5 96.1 83.5
24 98.7 90.3 60.1

| 48 | 97.9 | 82.4 | 35.8 |

Table 2: Hypothetical Effect of pH on the Half-life of this compound at 37°C

Buffer pH Half-life (t½) in hours
3.0 (Acetate Buffer) 15.2
5.0 (Acetate Buffer) 28.6
7.4 (Phosphate Buffer) 8.1

| 9.0 (Borate Buffer) | 2.3 |

Table 3: Hypothetical Summary of Forced Degradation Study for this compound

Stress Condition % Degradation Number of Degradants Detected
0.1 M HCl, 60°C, 24h 25.4% 2
0.1 M NaOH, 60°C, 24h 88.9% 4
3% H₂O₂, RT, 24h 15.7% 1
Heat (60°C), 24h 8.2% 1

| Photolysis | 45.1% | 3 |

Mandatory Visualizations

G start Inconsistent Results or Observed Degradation check_sol Check Solution (Precipitate, Color Change?) start->check_sol is_precipitate Precipitate Observed? check_sol->is_precipitate warm_sonicate Warm and Sonicate to Re-dissolve is_precipitate->warm_sonicate Yes is_color_change Color Change Observed? is_precipitate->is_color_change No quant_analysis Perform Quantitative Stability Assay (LC-MS) warm_sonicate->quant_analysis fresh_sol Prepare Fresh Solution. Protect from Light/Air. is_color_change->fresh_sol Yes no_visual No Visual Change is_color_change->no_visual No fresh_sol->quant_analysis no_visual->quant_analysis is_stable Compound Stable (>90% remaining)? quant_analysis->is_stable other_issues Troubleshoot Other Experimental Variables is_stable->other_issues Yes unstable Compound is Unstable is_stable->unstable No optimize Optimize Conditions (pH, Temp, Antioxidants) or Use Fresh Solutions unstable->optimize

Caption: A troubleshooting workflow for diagnosing and addressing compound instability issues.

G cluster_0 This compound (Hypothetical Structure) cluster_1 Degradation Products mol mol hydrolyzed hydrolyzed mol->hydrolyzed  Lactone  Hydrolysis oxidized oxidized mol->oxidized  Oxidation stress_base Base (OH⁻) (e.g., pH > 8) stress_base->hydrolyzed stress_light Light (hν) + O₂ stress_light->oxidized

Caption: Hypothetical degradation pathways for a tetronic acid derivative like this compound.

G prep_stock Prepare 10 mM Stock in DMSO prep_work Dilute to 20 µM in Assay Buffer prep_stock->prep_work t0 T=0 Sample: Quench in ACN + Internal Std prep_work->t0 incubate Incubate Solution at 37°C prep_work->incubate analyze Analyze All Samples by LC-MS t0->analyze tx Time 'X' Samples: Quench in ACN + Internal Std incubate->tx tx->analyze data Calculate % Remaining vs. T=0 and Half-Life analyze->data

Caption: A typical experimental workflow for assessing the stability of a compound in solution.

References

Overcoming Dihydrotrichotetronine solubility problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydrotrichotetronine. Our goal is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a member of the sorbicillinoid family, a class of secondary metabolites produced by various fungi. Sorbicillinoids are known for their diverse and interesting biological activities. This compound has a molecular formula of C₂₈H₃₄O₈ and a molecular weight of 498.56 g/mol .

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

Based on experimental data for structurally related sorbicillinoid compounds, complete dissolution in purely aqueous solutions is often challenging. For biological assays, a common starting point is to first dissolve the compound in a small amount of an organic solvent like methanol (B129727) (MeOH) or dimethyl sulfoxide (B87167) (DMSO) and then dilute it with your aqueous experimental medium.

A recommended solvent system for biological assays is a 5% methanol (MeOH) solution containing 0.025% Tween 20 .[1] This approach has been successfully used for in vitro and in vivo antifungal assays of other sorbicillinoids.

For nuclear magnetic resonance (NMR) studies, deuterated solvents such as DMSO-d₆ or chloroform (CDCl₃) are typically used.

Q3: My this compound precipitates out of solution during my experiment. How can I prevent this?

Precipitation is a common issue with poorly soluble compounds when the final concentration in the aqueous medium exceeds its solubility limit. Here are a few troubleshooting steps:

  • Decrease the final concentration: If possible, lower the working concentration of this compound in your experiment.

  • Increase the co-solvent concentration: You can try slightly increasing the percentage of the organic co-solvent (e.g., from 5% to 10% MeOH), but be mindful of potential solvent toxicity in your experimental system.

  • Use a surfactant: The inclusion of a non-ionic surfactant like Tween 20 (as mentioned above) can help to maintain the compound's solubility in aqueous solutions.

  • Sonication: Gentle sonication of your stock solution or final dilution may help to redissolve small precipitates.

Q4: Are there any general strategies to improve the bioavailability of this compound for in vivo studies?

Yes, for poorly soluble compounds like this compound, several formulation strategies can be employed to enhance bioavailability. These are general approaches and would require experimental validation:

  • Particle size reduction: Techniques like micronization or nanocrystal formation increase the surface area of the compound, which can improve dissolution rate and absorption.

  • Lipid-based formulations: Encapsulating the compound in liposomes or nanoemulsions can improve its solubility and systemic delivery.

  • Solid dispersions: Creating a solid dispersion of the compound in a polymer matrix can enhance its dissolution characteristics.

Troubleshooting Guides

Problem: Inconsistent results in cell-based assays.

This could be due to inconsistent dosing of this compound, likely stemming from solubility issues.

Troubleshooting Workflow:

G A Start: Inconsistent Assay Results B Prepare a fresh stock solution of this compound in 100% DMSO or MeOH A->B C Visually inspect the stock solution for any undissolved particles B->C D Undissolved particles present? C->D E Gently warm the stock solution (e.g., 37°C) and sonicate D->E Yes H Dilute the clear stock solution into your final assay medium D->H No F Particles still present? E->F G Prepare a new, more dilute stock solution F->G Yes F->H No G->H I Vortex the final dilution immediately before adding to cells H->I J Perform a vehicle control (medium with the same final concentration of solvent) I->J K End: Consistent Dosing Achieved J->K

Caption: Workflow for troubleshooting inconsistent cell-based assay results.

Problem: Low signal or no effect observed in biological assays.

This may indicate that the compound is not sufficiently soluble at the tested concentration to exert its biological effect.

Logical Troubleshooting Steps:

G cluster_0 Solubility Check cluster_1 Concentration Check A Low or no biological effect observed B What is the final solvent concentration in your assay? A->B C Is the final solvent concentration known to be non-toxic to your system? B->C D Yes C->D E No C->E H Increase the concentration of this compound D->H F Decrease solvent concentration and re-test E->F F->H G Consider alternative dissolution methods (e.g., different co-solvent, use of surfactants like Tween 20) I Visually inspect for precipitation after dilution H->I J Precipitation observed? I->J K Yes J->K L No J->L N Return to solubility optimization (e.g., use of formulation strategies) K->N M The compound may not be active in this assay L->M N->G

Caption: Logical steps to address low biological activity.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro/In Vivo Biological Assays

This protocol is adapted from methodologies used for other sorbicillinoid compounds and serves as a recommended starting point.[1]

  • Preparation of Stock Solution:

    • Weigh out the desired amount of this compound powder.

    • Dissolve the powder in 100% methanol (MeOH) to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution. Gentle warming or sonication may be used if necessary.

  • Preparation of Working Solution:

    • Prepare a dilution buffer consisting of your final aqueous medium (e.g., cell culture medium, phosphate-buffered saline) containing 0.025% Tween 20.

    • Further dilute your methanolic stock solution with the dilution buffer to achieve your desired final concentration. Ensure that the final concentration of MeOH is at a level that is non-toxic to your experimental system (e.g., not exceeding 5%).

  • Application to Experiment:

    • Vortex the final working solution immediately before adding it to your experimental setup (e.g., cell culture plate, animal model).

    • Always include a vehicle control in your experiment, which contains the same final concentration of MeOH and Tween 20 as your treatment group.

Data Presentation

Table 1: Antifungal Activity of Sorbicillinoids Against Phytophthora infestans

The following table presents the minimum inhibitory concentration (MIC) values for several sorbicillinoid compounds, providing a reference for the expected potency of this class of molecules.

CompoundMIC (µg/mL) against P. infestans
Spirosorbicillinol D100
2',3'-dihydro-epoxysorbicillinol200
Sorbicillinol100
Dihydrosorbicillinol400
Trichosorbicillin C100
Trichotetronine>400
Trichodimerol>400
Bisvertinolone25
Trichodimerol50

Data adapted from "In Vitro and In Vivo Antifungal Activity of Sorbicillinoids Produced by Trichoderma longibrachiatum".[1]

References

Technical Support Center: Troubleshooting Dihydrotrichotetronine Purification

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the general chemical characteristics of Dihydrotrichotetronine that might influence its purification?

While specific data is unavailable for this compound, its classification as a "sorbitol compound" suggests it is likely a highly polar, polyhydroxylated molecule. Such compounds are typically soluble in water and other polar solvents, and may be prone to dehydration or isomerization under harsh purification conditions (e.g., strong acids/bases or high temperatures). Its relation to the trichotetronine family suggests the presence of a tetronic acid moiety, which could introduce instability, particularly ring-opening, under certain pH conditions.

Q2: What are common classes of artifacts I might encounter when purifying a novel polar compound like this compound?

When purifying polar, polyhydroxylated compounds, common artifacts can include:

  • Isomers and Epimers: Changes in stereochemistry at one or more chiral centers can occur, especially if the purification involves steps with acidic or basic conditions.

  • Dehydration Products: Loss of one or more water molecules can lead to the formation of unsaturated derivatives or anhydro- forms.

  • Solvent Adducts: Strong interactions with purification solvents can lead to the formation of stable adducts.

  • Degradation Products: If the molecule is unstable, you may observe fragments resulting from the cleavage of labile bonds. For tetronic acid derivatives, this could involve the opening of the lactone ring.

  • Residual Reagents: Impurities from upstream synthetic or extraction steps that are not fully removed.

Troubleshooting Guide

Issue 1: Low Yield After Purification

Low recovery of the target compound is a frequent challenge. The following table outlines potential causes and suggested solutions.

Potential CauseSuggested Troubleshooting Steps
Compound is highly water-soluble and is lost during extraction. - Use a highly polar stationary phase for solid-phase extraction (SPE).- Employ lyophilization (freeze-drying) instead of solvent evaporation.- Consider liquid-liquid extraction with a more polar organic solvent or use a salting-out agent.
Degradation of the compound during purification. - Perform purification steps at lower temperatures.- Use buffered mobile phases to maintain a stable pH.- Minimize exposure to light if the compound is light-sensitive.
Irreversible adsorption to the chromatography stationary phase. - Test different stationary phases (e.g., reversed-phase, normal-phase, ion-exchange).- Add a competitive binding agent to the mobile phase.- Elute with a stronger solvent system.
Issue 2: Presence of Unexpected Peaks in Analytical Chromatography (HPLC, LC-MS)

The appearance of extra peaks can indicate the presence of impurities or artifacts.

Potential CauseSuggested Analytical ApproachProposed Solution
Isomeric Impurities - High-resolution mass spectrometry (HRMS) to confirm identical mass-to-charge ratios.- Chiral chromatography to separate enantiomers or diastereomers.- Modify purification to avoid conditions that promote isomerization (e.g., avoid strong acids/bases).- Employ preparative chiral chromatography.
Degradation Products - Tandem mass spectrometry (MS/MS) to identify fragments and deduce the structure of the degradation product.- NMR spectroscopy to identify structural changes.- Adjust pH, temperature, or light exposure during purification and storage.- Investigate the stability of the compound under various conditions.
Solvent Adducts - Analyze the sample using a different ionization source in MS that might break the adduct.- Use NMR to identify solvent signals that persist after drying.- Use a different solvent system for the final purification step.- Employ a high-vacuum drying step.

Experimental Protocols

General Protocol for Purification of a Polar Compound by Preparative HPLC

This is a generalized protocol and should be optimized for this compound.

  • Sample Preparation: Dissolve the crude sample in the initial mobile phase solvent. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Column: Select a preparative HPLC column with a stationary phase appropriate for polar compounds (e.g., C18 for reversed-phase, or a HILIC column for highly polar compounds).

  • Mobile Phase: A common mobile phase for polar compounds is a gradient of water and acetonitrile (B52724) or methanol. For ionizable compounds, adding a modifier like formic acid or ammonium (B1175870) acetate (B1210297) (typically 0.1%) can improve peak shape.

  • Gradient Elution: Start with a high percentage of the aqueous phase and gradually increase the organic phase percentage to elute compounds of increasing hydrophobicity.

  • Fraction Collection: Collect fractions based on the UV chromatogram or other detector signals.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC or LC-MS to determine which fractions contain the pure compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent, typically by rotary evaporation followed by lyophilization to obtain the final product.

Visualizations

Purification_Workflow General Purification Workflow for a Novel Compound A Crude Extract / Synthetic Mixture B Initial Characterization (LC-MS, NMR) A->B C Primary Purification (e.g., Flash Chromatography) B->C D Purity Assessment of Fractions C->D E Secondary Purification (e.g., Preparative HPLC) D->E If purity is low F Purity Confirmation (>95%) D->F If purity is high H Impure Fractions (<95%) D->H E->F G Characterization of Pure Compound F->G H->C Re-purify

Caption: A general workflow for the purification of a novel compound.

Troubleshooting_Tree Troubleshooting Purification Artifacts Start Unexpected Peak in LC-MS? Q1 Does it have the same mass as the target compound? Start->Q1 A1 Likely Isomer or Epimer Q1->A1 Yes Q2 Is the mass a known solvent adduct? Q1->Q2 No A2 Solvent Adduct Q2->A2 Yes Q3 Is the mass lower than the target? Q2->Q3 No A3 Potential Degradation Product Q3->A3 Yes A4 Unknown Impurity Q3->A4 No

Caption: A decision tree for troubleshooting unexpected peaks in LC-MS.

Technical Support Center: Optimizing Dihydrotrichotetronine Dosage for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydrotrichotetronine (DHTT), a novel bioactive compound with significant potential in cell signaling research. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of DHTT in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound.

Disclaimer: Information on this compound is currently limited in publicly available literature.[1] The following guidance is based on established principles for working with novel small molecule inhibitors in cell culture and includes hypothetical data and scenarios for illustrative purposes.

Troubleshooting Guides

This section addresses common issues that may arise during the optimization of DHTT dosage.

Issue Possible Cause Suggested Solution
High levels of cell death observed even at low concentrations. 1. Inhibitor concentration is too high for the specific cell line. Some cell lines are more sensitive to chemical treatments.[2] 2. Solvent toxicity. The solvent used to dissolve DHTT (e.g., DMSO) can be toxic to cells at certain concentrations.[2] 3. Compound instability. The compound may be unstable in the cell culture medium at 37°C, leading to the formation of toxic byproducts.[3]1. Perform a dose-response curve. Start with a wide range of concentrations, including those significantly below the expected IC50 value, to determine the optimal non-toxic concentration for your specific cell line.[2] 2. Run a solvent-only control. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5% for DMSO).[2] 3. Assess compound stability. Perform stability checks in a simple buffer system (e.g., PBS) and in the cell culture medium at 37°C.[3]
Inconsistent results or lack of expected biological effect. 1. Inhibitor is not active. Improper storage or handling may have degraded the compound. 2. Inhibitor is not cell-permeable. The compound may not be able to cross the cell membrane to reach its intracellular target.[2] 3. Incorrect timing of inhibitor addition. The timing of treatment relative to other experimental stimuli is crucial for observing an effect.[2]1. Prepare a fresh stock solution. Always follow the manufacturer's instructions for storage and handling.[2] Test the compound in a cell-free assay if possible to confirm its biochemical activity. 2. Verify cell permeability. If data is unavailable, consider using permeabilization agents as a positive control (though this may introduce artifacts) or testing analogs with predicted higher permeability. 3. Optimize the timing of treatment. The inhibitor may need to be added before, during, or after the stimulus that activates the target pathway.
High variability in measurements between replicates. 1. Inconsistent sample handling and processing. 2. Incomplete solubilization of the compound. This can lead to variable concentrations in the working solutions.[3] 3. Non-specific binding. The compound may bind to plasticware, reducing the effective concentration.[3]1. Ensure precise and consistent timing for sample collection and processing. 2. Confirm complete dissolution of the compound in the stock solution and working solutions. 3. Use low-protein-binding plates and pipette tips. Include a control without cells to assess non-specific binding.[3]

Troubleshooting Workflow

TroubleshootingWorkflow start Experiment Fails: High Cell Death or Inconsistent Results check_concentration Is the DHTT concentration optimized? start->check_concentration check_solvent Is the solvent concentration below toxic levels? check_concentration->check_solvent Yes dose_response Perform Dose-Response Curve check_concentration->dose_response No check_stability Is the compound stable in media? check_solvent->check_stability Yes solvent_control Run Solvent-Only Control check_solvent->solvent_control No check_activity Is the compound active? check_stability->check_activity Yes stability_assay Perform Stability Assay check_stability->stability_assay No fresh_stock Prepare Fresh Stock Solution check_activity->fresh_stock No success Successful Experiment check_activity->success Yes dose_response->check_solvent solvent_control->check_stability stability_assay->check_activity fresh_stock->success

Caption: A flowchart for troubleshooting common issues in DHTT experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for DHTT in cell culture?

A1: For a novel compound like DHTT, it is crucial to determine the optimal concentration empirically for each cell line. A good starting point is to perform a dose-response experiment with a wide range of concentrations, for example, from 0.01 µM to 100 µM.

Q2: How should I prepare and store DHTT stock solutions?

A2: Stock solutions should be prepared in a high-purity solvent like DMSO. It is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Q3: What are the best methods to assess cell viability after DHTT treatment?

A3: Several methods can be used to measure cell viability.[4][5][6] Common assays include MTT, MTS, and WST-8, which measure metabolic activity.[7] ATP-based assays, which quantify the amount of ATP in viable cells, are also highly sensitive. Trypan blue exclusion is a straightforward method to count dead cells.

Q4: How can I confirm that DHTT is hitting its intended target in my cells?

A4: Western blotting is a widely used technique to analyze the expression and phosphorylation status of proteins in a signaling pathway.[8][9][10][11][12] By examining the downstream targets of the putative pathway DHTT is expected to modulate, you can gather evidence for its on-target effects.

Data Presentation

Hypothetical IC50 Values of DHTT in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer12.8
HeLaCervical Cancer8.1
PC-3Prostate Cancer25.6
Recommended Working Concentrations for Common Cell Culture Assays
Assay TypeSuggested DHTT Concentration Range (µM)
Cell Viability (e.g., MTT, MTS)0.1 - 50
Western Blot Analysis1 - 20
Immunofluorescence0.5 - 10
Flow Cytometry (Apoptosis)1 - 25

Experimental Protocols

Protocol 1: Determining the IC50 of DHTT using an MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of DHTT in culture medium. Remove the old medium from the wells and add 100 µL of the DHTT dilutions. Include a vehicle control (medium with the same percentage of DMSO as the highest DHTT concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Analysis of Target Pathway Modulation by Western Blot
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with DHTT at various concentrations for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (targeting a protein in the expected signaling pathway) overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

Hypothetical Signaling Pathway of DHTT

DHTT_Pathway DHTT This compound Target_Kinase Target Kinase X DHTT->Target_Kinase Inhibits Phospho_Protein Phosphorylated Protein Y Target_Kinase->Phospho_Protein Phosphorylates Downstream_Protein Downstream Protein Y Cellular_Response Cellular Response (e.g., Apoptosis) Phospho_Protein->Cellular_Response Leads to

Caption: A simplified signaling pathway illustrating the inhibitory action of DHTT.

Experimental Workflow for DHTT Dosage Optimization

Experimental_Workflow start Start dose_response Dose-Response Assay (e.g., MTT) start->dose_response determine_ic50 Determine IC50 dose_response->determine_ic50 viability_assays Confirm with other viability assays determine_ic50->viability_assays western_blot Western Blot for Target Engagement viability_assays->western_blot functional_assays Functional Assays (e.g., Apoptosis, Migration) western_blot->functional_assays end End functional_assays->end

Caption: A workflow diagram for optimizing DHTT dosage in cell culture experiments.

References

Technical Support Center: Reducing Off-Target Effects of Dihydrotrichotetronine in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Dihydrotrichotetronine. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and minimize off-target effects, ensuring the reliability and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its predicted biological targets?

This compound is a sorbitol compound. While its precise biological targets have not been extensively validated in the public domain, in silico predictions based on its chemical structure can provide valuable insights for initial experimental design. Using predictive models such as SwissTargetPrediction and SuperPred, we can hypothesize its potential protein interactions.

Based on its structure, this compound is predicted to interact with a range of protein classes. The following table summarizes the top predicted target classes and specific examples. It is crucial to experimentally validate these predicted interactions in your system of interest.

Predicted Target ClassSpecific Predicted Targets (Examples)Probability*
KinasesSerine/threonine-protein kinases, Tyrosine-protein kinasesHigh
EnzymesCarbonic anhydrases, Dehydrogenases, ReductasesModerate
G protein-coupled receptors (GPCRs)Various GPCRsModerate
Ion ChannelsVoltage-gated and ligand-gated ion channelsLow
Nuclear ReceptorsSteroid hormone receptorsLow

*Probability is a qualitative assessment based on composite scores from multiple prediction algorithms. This should not be taken as a definitive measure of interaction.

Q2: What are off-target effects and why are they a concern when using this compound?

Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than the intended biological target.[1] These unintended interactions can lead to misleading experimental outcomes, cellular toxicity, or the activation of irrelevant signaling pathways, ultimately resulting in an incorrect interpretation of this compound's mechanism of action.[1]

Q3: What are the initial steps to identify and minimize off-target effects of this compound in my assays?

The foundational step is to establish a "therapeutic window" for this compound in your specific experimental model. This involves determining the concentration range that elicits the desired on-target effect while minimizing non-specific or toxic effects.[2]

A logical workflow for this process is outlined below:

workflow A Determine Dose-Response Curve (On-Target Activity) C Establish Therapeutic Window (Concentration range with high on-target activity and low cytotoxicity) A->C B Determine Cytotoxicity Profile (e.g., MTT Assay) B->C D Perform Orthogonal Validation (e.g., Genetic Knockdown, Different Compound) C->D E Confirm Target Engagement (e.g., CETSA, Kinase Binding Assay) C->E

Initial workflow for characterizing this compound's activity.

Troubleshooting Guides

This section provides solutions to common issues encountered when working with this compound.

Problem 1: High cytotoxicity observed even at low concentrations.

Potential CauseRecommended Action
Potent Off-Target Effect: this compound may be strongly interacting with a protein critical for cell survival.1. Perform a broad-panel screen: Use commercially available services to screen this compound against a panel of kinases and other common off-targets. 2. Conduct counter-screening: Based on prediction data, test this compound in assays for high-probability off-targets (e.g., specific kinases).
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to the inhibition of a specific off-target.1. Test in multiple cell lines: Compare the cytotoxic effects across a panel of cell lines with varying genetic backgrounds. 2. Characterize your cell line: Ensure the expression of your intended target and potential off-targets in your chosen cell line.
Compound Instability or Degradation: The compound may be degrading into a toxic substance in your culture media.1. Assess compound stability: Use analytical methods like HPLC to determine the stability of this compound under your experimental conditions. 2. Prepare fresh solutions: Always use freshly prepared solutions of the compound for your experiments.

Problem 2: Inconsistent or conflicting results between different assays or experiments.

Potential CauseRecommended Action
Different Off-Target Profiles in Different Systems: The expression levels of off-target proteins can vary between cell lines or assay formats (biochemical vs. cell-based).1. Validate findings with orthogonal methods: Confirm your results using an alternative method. For example, if you observe a phenotype with this compound, try to replicate it using siRNA or CRISPR to knock down the intended target.[3] 2. Use a structurally unrelated compound: If available, use another compound known to target the same protein but with a different chemical scaffold.
Assay-Specific Interference: this compound may be interfering with the assay components themselves (e.g., autofluorescence, enzyme inhibition).1. Run control experiments: Test the compound in the absence of the target protein or with key assay components missing to identify any direct interference. 2. Use a different detection method: If possible, switch to an assay with a different readout (e.g., from fluorescence to luminescence).
Variability in Experimental Conditions: Minor differences in cell density, incubation time, or reagent preparation can lead to inconsistent results.1. Standardize protocols: Ensure all experimental parameters are kept consistent between experiments. 2. Monitor assay quality: Use metrics like the Z'-factor to assess the quality and reproducibility of your assays.

Experimental Protocols

Here are detailed methodologies for key experiments to characterize the on-target and off-target effects of this compound.

Protocol 1: Determining the Cytotoxicity Profile using an MTT Assay

Objective: To determine the concentration of this compound that is toxic to cells.

Methodology:

  • Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in your highest compound dilution.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a period relevant to your primary assay (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.

  • Readout: Measure the absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the percentage of viability against the log of the this compound concentration to determine the CC50 (the concentration that causes 50% cytotoxicity).

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that this compound directly binds to its intended target protein within intact cells.[4]

Principle: The binding of a ligand (this compound) to its target protein often increases the thermal stability of the protein.[4]

cetsa_workflow A Treat cells with This compound or vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and aggregated proteins B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot soluble protein amount vs. temperature D->E

Workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment: Treat cultured cells with this compound at a non-toxic concentration (determined from the MTT assay) and a vehicle control for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for a short period (e.g., 3 minutes) using a thermal cycler. Include an unheated control.

  • Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blot Analysis: Separate equal amounts of the soluble protein from each temperature point by SDS-PAGE and transfer to a membrane. Probe the membrane with a primary antibody specific for your target protein, followed by a secondary antibody.

  • Data Analysis: Quantify the band intensities for each temperature point. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.

Protocol 3: In Vitro Kinase Binding Assay

Objective: To determine if this compound directly binds to and inhibits the activity of a purified kinase (a likely target class).

Principle: This assay measures the ability of this compound to compete with a known fluorescently labeled ligand (tracer) for binding to the kinase active site.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of the purified kinase of interest in assay buffer.

    • Prepare a solution of a fluorescently labeled kinase tracer compound.

    • Prepare a serial dilution of this compound.

  • Assay Setup: In a microplate, combine the kinase, the tracer, and the different concentrations of this compound. Include controls for no inhibition (kinase + tracer + vehicle) and background (tracer only).

  • Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

  • Readout: Measure the fluorescence polarization or other appropriate signal. A decrease in the signal with increasing concentrations of this compound indicates that it is competing with the tracer for binding to the kinase.

  • Data Analysis: Plot the signal against the log of the this compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of tracer binding).

By following these guidelines and protocols, researchers can more effectively identify and mitigate the off-target effects of this compound, leading to more reliable and interpretable experimental results.

References

Dihydrotrichotetronine Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dihydrotrichotetronine and related complex polyketides.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: Low or No Yield of this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Degradation of Starting Materials or Reagents Verify the quality and stability of all starting materials and reagents.Perform analytical checks (e.g., NMR, MS) on starting materials. Use freshly opened or purified reagents. Ensure proper storage conditions.
Suboptimal Reaction Conditions Systematically vary reaction parameters such as temperature, reaction time, and solvent.Conduct small-scale optimization reactions. Refer to literature for similar polyketide syntheses to establish a baseline.
Catalyst Inactivation The catalyst may be poisoned by impurities or degraded over time.Use high-purity solvents and reagents. If using a sensitive catalyst, ensure anaerobic and anhydrous conditions. Consider catalyst regeneration or using a fresh batch.
Incorrect Stoichiometry Inaccurate measurement of reactants can lead to incomplete reactions or side product formation.Calibrate all measuring equipment. Prepare stock solutions of key reagents for accurate dispensing.

Problem 2: Presence of Multiple Unidentified Byproducts

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Side Reactions The complex structure of this compound precursors can lead to various side reactions, such as incomplete cyclization or undesired epimerization.Modify reaction conditions (e.g., lower temperature, different catalyst) to disfavor side reactions. Protect reactive functional groups that are not involved in the desired transformation.
Spontaneous Cyclization or Rearrangement The nascent poly-β-ketone chain is highly reactive and can undergo spontaneous, non-enzymatic cyclization.[1]Adjust the pH and temperature of the reaction and work-up to minimize spontaneous reactions. Consider in-situ trapping of the desired intermediate.
Oxidation of Intermediates Polyketide intermediates can be sensitive to air and undergo oxidation.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
Product Degradation During Work-up or Purification Exposure to acidic or basic conditions, or prolonged heating during purification can degrade the target compound.Perform a stability test of the product under the planned work-up and purification conditions.[2] Use mild purification techniques like flash chromatography with neutral stationary phases.

Problem 3: Difficulty in Purifying this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Co-elution of Byproducts with Similar Polarity Byproducts with similar structures and polarities can be challenging to separate by standard chromatography.Employ high-performance liquid chromatography (HPLC) with different stationary and mobile phases. Consider alternative purification techniques such as counter-current chromatography or preparative thin-layer chromatography.
Product Adsorption on Silica (B1680970) Gel The presence of multiple polar functional groups can lead to irreversible adsorption on silica gel.Use a different stationary phase (e.g., alumina, C18-reversed phase silica) or passivate the silica gel with a suitable agent.
Thermal Instability The compound may degrade at the temperatures used for solvent evaporation.Use a rotary evaporator at low temperature and high vacuum. For highly sensitive compounds, consider lyophilization.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts in polyketide synthesis?

A1: Common byproducts in polyketide synthesis include incompletely cyclized linear polyketides, products of alternative cyclization pathways leading to different ring systems, and stereoisomers (epimers or diastereomers) of the desired product. Over-reduction or incomplete reduction of keto groups can also lead to a variety of related byproducts.

Q2: How can I confirm the identity of a suspected byproduct?

A2: The identity of a byproduct can be confirmed through a combination of analytical techniques. High-resolution mass spectrometry (HRMS) will provide the exact mass and molecular formula. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) will elucidate the chemical structure and stereochemistry. Comparison of the obtained data with known compounds from the literature is also crucial.

Q3: My crude NMR looks very complex. How can I determine if my desired product is present?

A3: Crude NMR spectra can be misleading. It is recommended to first purify a small sample of the crude mixture by preparative TLC or a small flash column. The NMR of the partially purified fractions can then be compared to the expected spectrum of the desired product. Spiking the crude mixture with an authentic standard (if available) and observing the change in the NMR spectrum can also be a useful technique.[2]

Q4: What is the best way to store this compound and its intermediates?

A4: Due to the potential for oxidation and degradation, it is recommended to store this compound and its synthetic intermediates under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or -80°C). Solutions should be prepared in degassed solvents.

Experimental Protocols

Protocol 1: General Procedure for Byproduct Identification using LC-MS

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified byproduct in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute compounds of increasing hydrophobicity. A typical gradient might be 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ionization Source: Electrospray ionization (ESI), in both positive and negative ion modes.

    • Mass Analyzer: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap analyzer.

    • Scan Range: m/z 100-1000.

    • Data Acquisition: Acquire full scan data to determine the molecular weights of all components. If possible, also acquire fragmentation data (MS/MS) to aid in structural elucidation.

  • Data Analysis: Process the data to identify the mass-to-charge ratio (m/z) of the parent ion for each peak. Use the exact mass to calculate the molecular formula. Analyze the fragmentation pattern to propose a structure for the byproduct.

Protocol 2: Small-Scale Purification by Preparative TLC

  • Plate Preparation: Use a pre-coated silica gel TLC plate (e.g., 20 x 20 cm, 250 µm thickness).

  • Sample Application: Dissolve the crude mixture in a minimal amount of a volatile solvent. Apply the solution as a thin line across the origin of the TLC plate.

  • Development: Place the plate in a developing chamber containing a suitable mobile phase. The choice of mobile phase should be based on prior analytical TLC analysis to achieve good separation between the desired product and byproducts.

  • Visualization: Visualize the separated bands under UV light (if the compounds are UV active) or by staining with a suitable reagent (e.g., potassium permanganate, vanillin).

  • Extraction: Carefully scrape the silica gel corresponding to the desired band into a small vial. Add a polar solvent (e.g., ethyl acetate, methanol) to extract the compound from the silica.

  • Isolation: Filter the mixture to remove the silica gel. Evaporate the solvent to obtain the purified compound.

Visualizations

Dihydrotrichotetronine_Synthesis_Workflow start Precursor Assembly (e.g., Polyketide Chain Elongation) cyclization Key Cyclization Step start->cyclization workup Reaction Work-up (Quenching, Extraction) cyclization->workup purification Crude Product Purification (e.g., Flash Chromatography) workup->purification product Pure this compound purification->product byproducts Byproduct Mixture purification->byproducts Separated Impurities analysis Purity and Structural Analysis (NMR, MS, HPLC) product->analysis

Caption: General workflow for the synthesis and purification of this compound.

Byproduct_Identification_Workflow start Observation of Unknown Peak(s) in Analytical Data (e.g., HPLC, TLC) isolate Isolate Byproduct (e.g., Preparative HPLC/TLC) start->isolate hrms High-Resolution Mass Spectrometry (HRMS) - Determine Molecular Formula isolate->hrms nmr NMR Spectroscopy (1H, 13C, 2D NMR) - Elucidate Structure isolate->nmr lit_search Literature and Database Search - Compare with Known Compounds hrms->lit_search nmr->lit_search structure Proposed Byproduct Structure lit_search->structure

Caption: Logical workflow for the identification and characterization of synthesis byproducts.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Dihydrotrichotetronine and Similar Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific in vivo bioavailability data and enhancement strategies for Dihydrotrichotetronine are not extensively documented. The following troubleshooting guides and FAQs are based on established principles and common challenges encountered with natural products exhibiting similar physicochemical properties, such as poor aqueous solubility and susceptibility to first-pass metabolism.

Frequently Asked Questions (FAQs)

Q1: My in vivo study with this compound showed very low plasma concentrations. What are the likely causes?

A1: Low plasma concentrations of orally administered compounds like this compound are often multifactorial. The primary reasons include:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[1][2]

  • Low Permeability: The molecule may be unable to efficiently cross the intestinal epithelial barrier to enter the bloodstream.[3][4]

  • Extensive First-Pass Metabolism: The compound may be heavily metabolized by enzymes in the liver (cytochrome P450 systems) and intestinal wall before it reaches systemic circulation.[5][6]

  • Efflux Transporter Activity: The compound could be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp).[7][8]

Q2: How can I improve the solubility of this compound for my experiments?

A2: Several formulation strategies can enhance the solubility of poorly water-soluble drugs:

  • Particle Size Reduction: Techniques like micronization and nanocrystal formation increase the surface area-to-volume ratio, which can improve the dissolution rate.[1][8]

  • Solid Dispersions: Creating an amorphous solid dispersion (ASD) by dispersing the compound in a polymer matrix can prevent crystallization and enhance solubility.[9][10] Common techniques to prepare ASDs include spray drying and hot-melt extrusion.

  • Lipid-Based Formulations: Formulating the compound in oils, surfactants, and co-solvents to create self-emulsifying drug delivery systems (SEDDS), microemulsions, or nanoemulsions can significantly improve solubilization.[8]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of hydrophobic molecules.[3]

Q3: What are "bioavailability enhancers," and should I consider them for this compound?

A3: Bioavailability enhancers, or bioenhancers, are compounds that, when co-administered with a drug, can increase its bioavailability.[7][11] They work through various mechanisms, including:

  • Inhibition of Metabolic Enzymes: Compounds like piperine (B192125) (from black pepper) can inhibit CYP450 enzymes, reducing first-pass metabolism.

  • Inhibition of Efflux Pumps: Natural compounds such as quercetin (B1663063) and genistein (B1671435) can inhibit P-gp, preventing the drug from being pumped out of intestinal cells.[7]

  • Increasing Membrane Fluidity: Some surfactants and fatty acids can transiently increase the fluidity of the intestinal membrane, enhancing passive diffusion.[11]

Using a bioenhancer could be a viable strategy if metabolic instability or active efflux is suspected to be a limiting factor for this compound's bioavailability.

Troubleshooting Guides

Issue 1: High Variability in Pharmacokinetic (PK) Data
Potential Cause Troubleshooting Steps
Inconsistent Formulation Ensure the formulation is homogenous and that the particle size distribution is consistent across batches. For suspensions, ensure adequate mixing before each administration.
Food Effects Standardize the feeding schedule of experimental animals. The presence or absence of food can significantly alter gastric emptying time and GI fluid composition, impacting absorption.
Animal Stress Implement proper handling and acclimatization procedures to minimize stress, which can affect physiological parameters like gut motility.
Inaccurate Dosing Verify the accuracy of the dosing volume and the concentration of the dosing solution. Use calibrated equipment.
Issue 2: Poor Correlation Between In Vitro Dissolution and In Vivo Absorption
Potential Cause Troubleshooting Steps
Permeability-Limited Absorption If the compound has high solubility in the formulation but still shows poor absorption, permeability is likely the limiting factor.[12] Conduct a Caco-2 permeability assay to assess its ability to cross the intestinal epithelium.
In Vivo Precipitation The formulation may be stable in vitro but precipitate in the GI tract upon dilution with intestinal fluids. Perform in vitro precipitation studies by diluting the formulation in simulated gastric and intestinal fluids.
Extensive Gut Wall Metabolism The compound may be metabolized by enzymes in the intestinal wall before it can be absorbed. Use in vitro models with intestinal microsomes to evaluate this possibility.
Efflux by Transporters High efflux by transporters like P-gp can lead to poor absorption despite good dissolution. Evaluate the compound as a substrate for P-gp using cellular assays.

Quantitative Data Summary

The following tables present hypothetical, yet plausible, data for a "Model Compound" with properties similar to what might be expected for this compound.

Table 1: Physicochemical Properties of Model Compound

ParameterValue
Molecular Weight380.4 g/mol
LogP4.2
Aqueous Solubility (pH 7.4)< 1 µg/mL
pKa8.5 (weakly basic)

Table 2: In Vitro Permeability Assessment (Caco-2 Monolayer)

DirectionApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux Ratio
Apical to Basolateral (A→B)0.84.5
Basolateral to Apical (B→A)3.6

An efflux ratio > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.

Table 3: Pharmacokinetic Parameters of Model Compound After Oral Administration in Rats (10 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Absolute Bioavailability (%)
Aqueous Suspension25 ± 84.0150 ± 45< 2%
Nanoemulsion210 ± 552.01250 ± 31015%
Solid Dispersion in HPMC185 ± 402.51100 ± 25013%
Aqueous Suspension + Piperine60 ± 153.0420 ± 905%

Experimental Protocols

Protocol 1: Preparation of a Nanoemulsion Formulation
  • Oil Phase Preparation: Dissolve 10 mg of this compound in 1 mL of a suitable oil (e.g., Labrafil® M 1944 CS).

  • Surfactant/Co-surfactant Mixture: Prepare a mixture of a surfactant (e.g., Kolliphor® RH 40) and a co-surfactant (e.g., Transcutol® HP) at a 2:1 ratio.

  • Titration: Slowly add the aqueous phase (e.g., phosphate-buffered saline, pH 6.8) to the oil phase while gently stirring.

  • Emulsification: Add the surfactant/co-surfactant mixture to the oil-water mixture and vortex for 5 minutes.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization for 10 cycles at 15,000 psi to form a translucent nanoemulsion.

  • Characterization: Characterize the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value > 250 Ω·cm² is generally acceptable.

  • Permeability Study (A→B): a. Wash the monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS). b. Add the this compound solution (e.g., 10 µM) in HBSS to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Study (B→A): Repeat the process in the reverse direction (adding the compound to the basolateral chamber and sampling from the apical chamber) to determine the efflux ratio.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Visualizations

G cluster_enterocyte cluster_liver Lumen Intestinal Lumen (this compound - Oral Dose) Absorption Passive Absorption Lumen->Absorption 1. Dissolution & Permeation Enterocyte Enterocyte (Intestinal Epithelial Cell) PortalVein Portal Vein Metabolism_L First-Pass Metabolism (e.g., CYP Enzymes) PortalVein->Metabolism_L 4. Transport to Liver Liver Liver Systemic Systemic Circulation Absorption->PortalVein 3. Enters Bloodstream Metabolism_E Metabolism (e.g., CYP3A4) Absorption->Metabolism_E 2a. Gut Wall Metabolism Pgp P-glycoprotein (Efflux) Absorption->Pgp 2b. Efflux Pgp->Lumen Metabolism_L->Systemic 5. To Systemic Circulation (Bioavailable Fraction)

Caption: Key pathways affecting the oral bioavailability of a drug.

G Start Start: Poorly Soluble Compound Formulation Formulation Development (e.g., Nanoemulsion, ASD) Start->Formulation InVitro In Vitro Screening Formulation->InVitro Solubility Kinetic Solubility Assay InVitro->Solubility Dissolution Dissolution Rate Testing InVitro->Dissolution Permeability Caco-2 Permeability Assay InVitro->Permeability Decision1 Lead Formulation Selected? Solubility->Decision1 Dissolution->Decision1 Permeability->Decision1 Decision1->Formulation No, Optimize InVivo In Vivo PK Study (e.g., in Rats) Decision1->InVivo Yes Analysis LC-MS/MS Bioanalysis of Plasma Samples InVivo->Analysis PK_Params Calculate PK Parameters (AUC, Cmax, Tmax) Analysis->PK_Params End End: Bioavailability Determined PK_Params->End

Caption: Experimental workflow for bioavailability enhancement studies.

References

Technical Support Center: Dihydrotrichotetronine Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dihydrotrichotetronine crystallization screening. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for obtaining high-quality crystals of this compound and related small molecules.

Frequently Asked Questions (FAQs)

Q1: I have no prior experience with crystallization. Where should I start?

A1: Begin by understanding the fundamental principles of crystallization, which involve creating a supersaturated solution of your compound to allow molecules to arrange themselves into a crystal lattice. For small molecules like this compound, common starting techniques include slow evaporation and vapor diffusion. It is crucial to work with a highly pure sample, as impurities can significantly hinder crystal growth.

Q2: What are the most critical factors influencing the crystallization of small molecules?

A2: Several factors are key to successful crystallization:

  • Purity of the compound: Impurities can disrupt the crystal lattice formation. Aim for the highest possible purity.

  • Solvent choice: The compound should be soluble in the chosen solvent, but not excessively so. The ideal solvent allows for the slow formation of a supersaturated solution.[1]

  • Supersaturation: This is the driving force for crystallization and can be achieved by methods like slow solvent evaporation, cooling, or the addition of an anti-solvent.[2]

  • Temperature: Temperature affects solubility and the rate of crystal growth. Slow cooling of a saturated solution can yield high-quality crystals.[3][4]

  • Time: Crystallization can be a slow process, sometimes taking days or even weeks. Patience is essential.[5]

Q3: How do I choose an appropriate solvent for this compound?

A3: Since specific solubility data for this compound may not be readily available, you will need to perform solubility tests with a small amount of your compound in a range of common laboratory solvents of varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane). A good starting point is a solvent in which the compound is sparingly soluble at room temperature but more soluble upon heating.

Q4: What should I do if my compound "oils out" instead of crystallizing?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal. This often happens if the compound's melting point is low relative to the solvent's boiling point or if there are significant impurities.[6] To troubleshoot this, you can try warming the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[6] Using a different solvent system or further purifying your compound may also be necessary.

Q5: My crystallization attempt resulted in a very poor yield. What could be the cause?

A5: A low yield can result from several factors. One of the most common is using too much solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling.[6][7] To remedy this, you can try to carefully evaporate some of the solvent and re-cool the solution. Another possibility is that the cooling process was too rapid, leading to the formation of many small crystals instead of fewer, larger ones.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your crystallization experiments.

Problem Possible Cause(s) Suggested Solution(s)
No crystals form after an extended period. The solution is not supersaturated.Add more solute to create a saturated solution and then try to achieve supersaturation again.[8] Alternatively, slowly evaporate some of the solvent to increase the concentration.[7]
The solution is supersaturated, but nucleation has not occurred.Try scratching the inside of the container with a glass rod to create nucleation sites.[6][7] Add a "seed crystal" from a previous successful experiment, if available.[6][7]
The cooling process is too slow.If using a slow cooling method, try a slightly faster cooling rate or move the setup to a cooler environment.
Impurities in the compound or solvent are inhibiting crystallization.Further purify the this compound sample. Use high-purity solvents.
Only a fine powder or microcrystals precipitate. The solution became supersaturated too quickly.Slow down the rate of supersaturation. For slow evaporation, reduce the surface area of the opening. For cooling methods, slow down the cooling rate.[3] For vapor diffusion, use a less volatile anti-solvent.
The concentration of the compound is too high.Dilute the initial solution slightly before starting the crystallization process.
Crystals are small, poorly formed, or clustered. Nucleation rate is too high, leading to many small crystals instead of a few large ones.Decrease the level of supersaturation. Optimize the temperature to slow down crystal growth.
Vibrations or disturbances are affecting crystal growth.Move the crystallization setup to a quiet, undisturbed location.[8]
The resulting crystals are not single crystals. The crystals grew too quickly, leading to intergrowth.Slow down the crystallization process by adjusting temperature, solvent evaporation rate, or anti-solvent diffusion rate.
The sample may be a mixture of polymorphs.Screen a wider range of solvents and conditions, as different polymorphs may crystallize under different conditions.

Experimental Protocols

Here are detailed methodologies for common crystallization techniques suitable for small molecules like this compound.

Protocol 1: Slow Evaporation

This is one of the simplest methods for crystallizing organic compounds.[3]

  • Dissolution: Dissolve the this compound sample in a suitable solvent in a clean vial or beaker. The solvent should be one in which the compound is moderately soluble.

  • Saturation: Gently warm the solution while stirring to ensure all the solid has dissolved. If necessary, add a minimal amount of additional solvent to achieve complete dissolution.

  • Evaporation: Cover the container with a piece of parafilm or aluminum foil. Pierce a few small holes in the cover to allow for slow solvent evaporation.

  • Incubation: Place the container in a location with stable temperature and minimal vibrations.

  • Observation: Monitor the container periodically for crystal growth. This process can take several days to weeks.

Protocol 2: Vapor Diffusion

This method is highly effective, especially when only small amounts of the compound are available.[1][3] It involves the slow diffusion of a volatile "anti-solvent" vapor into a solution of the compound, which reduces the compound's solubility and promotes crystallization.

There are two main setups for vapor diffusion: hanging drop and sitting drop.

Hanging Drop Vapor Diffusion:

  • Reservoir Preparation: Pipette 500 µL of a precipitant solution (an anti-solvent in which the compound is poorly soluble) into the well of a 24-well crystallization plate.

  • Drop Preparation: On a siliconized glass cover slip, mix 1-2 µL of your concentrated this compound solution with 1-2 µL of the reservoir solution.

  • Sealing: Invert the cover slip and place it over the reservoir well, with the drop hanging above the reservoir. Seal the well with vacuum grease to ensure an airtight system.[9]

  • Equilibration: Water vapor will slowly diffuse from the drop to the reservoir, increasing the concentration of both the compound and the precipitant in the drop, leading to crystallization.[9]

  • Incubation and Observation: Store the plate in a stable environment and monitor for crystal growth.

Sitting Drop Vapor Diffusion:

  • Reservoir Preparation: Similar to the hanging drop method, add the precipitant solution to the reservoir of the crystallization plate well.

  • Drop Preparation: Place a small drop (1-4 µL) of the this compound and precipitant mixture onto a raised post within the well.[10]

  • Sealing: Seal the well with clear sealing tape.

  • Equilibration and Observation: The principle of vapor equilibration is the same as in the hanging drop method.[10]

Protocol 3: Microbatch Crystallization

In this technique, small droplets of the compound and precipitant solution are placed under oil to prevent evaporation.[11][12]

  • Plate Preparation: Dispense a layer of paraffin (B1166041) oil or a mixture of paraffin and silicone oil into the wells of a microbatch plate.[11][13]

  • Droplet Dispensing: Under the oil, dispense a small volume (e.g., 100-200 nL) of the this compound solution, followed by an equal volume of the precipitant solution, allowing the two to mix.[11]

  • Incubation: The oil prevents the droplet from evaporating, allowing crystallization to occur in a constant concentration environment.[11]

  • Observation: Monitor the droplets for crystal formation over time.

Data Presentation

Systematically recording your experimental conditions is crucial for reproducibility and optimization. Use the following table templates to log your screening experiments.

Table 1: Solvent Screening for Slow Evaporation

Experiment ID Solvent(s) Concentration (mg/mL) Temperature (°C) Observation Time (days) Result (No Crystals, Powder, Oil, Crystals) Crystal Quality
DHT-SE-001
DHT-SE-002
...

Table 2: Vapor Diffusion Condition Screening

Experiment ID Method (Hanging/Sitting) Compound Conc. (mg/mL) Reservoir Solution Drop Ratio (Compound:Reservoir) Temperature (°C) Result Crystal Quality
DHT-VD-001
DHT-VD-002
...

Visualizations

The following diagrams illustrate key workflows in the crystallization screening process.

Crystallization_Screening_Workflow cluster_prep Preparation cluster_screening Crystallization Screening cluster_analysis Analysis & Optimization pure_compound High Purity This compound solubility_test Solubility Screening pure_compound->solubility_test stock_solution Prepare Stock Solution solubility_test->stock_solution slow_evap Slow Evaporation stock_solution->slow_evap vapor_diff Vapor Diffusion stock_solution->vapor_diff microbatch Microbatch stock_solution->microbatch observation Microscopic Observation slow_evap->observation vapor_diff->observation microbatch->observation hit_id Identify 'Hits' observation->hit_id no_crystals No Crystals / Poor Quality observation->no_crystals optimization Optimize Conditions hit_id->optimization single_crystal Single Crystal optimization->single_crystal no_crystals->solubility_test Re-evaluate Solvents & Conditions

Caption: General workflow for this compound crystallization screening.

Vapor_Diffusion_Workflow cluster_setup Setup cluster_equilibration Equilibration cluster_outcome Outcome reservoir Prepare Reservoir Solution (Anti-solvent) drop Prepare Drop: Compound Soln + Reservoir Soln reservoir->drop seal Seal Well drop->seal diffusion Vapor Diffuses from Drop to Reservoir seal->diffusion concentration Drop Concentration Increases diffusion->concentration supersaturation Supersaturation Achieved concentration->supersaturation nucleation Nucleation supersaturation->nucleation crystal_growth Crystal Growth nucleation->crystal_growth

Caption: Workflow for the vapor diffusion crystallization method.

References

Minimizing degradation of Dihydrotrichotetronine during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of Dihydrotrichotetronine during storage and throughout your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of this compound?

A1: this compound, a tetronic acid derivative, is susceptible to degradation through several mechanisms. The primary factors to control are:

  • Hydrolysis: The lactone ring in the tetronic acid core is prone to hydrolysis, which is significantly influenced by pH. Both acidic and basic conditions can catalyze the opening of the lactone ring.

  • Oxidation: The enol moiety and other functionalities in the molecule can be sensitive to oxidation, especially in the presence of oxygen, metal ions, and light.

  • Temperature: Elevated temperatures accelerate the rates of all chemical degradation pathways, including hydrolysis and oxidation.

  • Light (Photodegradation): Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[1]

Q2: What are the optimal storage conditions for this compound to ensure its long-term stability?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at or below -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by using amber vials or by storing the container in a dark place.

  • Moisture: Keep in a tightly sealed container with a desiccant to protect from moisture, which can contribute to hydrolysis.

Q3: I am observing a loss of potency of my this compound stock solution. What could be the cause?

A3: A loss of potency in a this compound stock solution is likely due to degradation. Common causes include:

  • Inappropriate Solvent: Using a solvent that is not inert or contains impurities can promote degradation.

  • Incorrect pH: If the solvent is not buffered to an optimal pH, hydrolysis can occur. For many tetronic acid derivatives, a slightly acidic pH (around 4-5) can be optimal for stability in aqueous solutions.

  • Repeated Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can introduce moisture and accelerate degradation. Aliquot the stock solution into smaller, single-use vials.

  • Extended Storage at Room Temperature: Leaving the solution at room temperature for extended periods during experiments can lead to significant degradation.

Q4: How can I assess the stability of my this compound sample?

A4: The stability of your this compound sample can be assessed by performing a stability-indicating assay, typically using High-Performance Liquid Chromatography (HPLC). This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. By monitoring the peak area of this compound over time under specific storage conditions, you can quantify its degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Degradation of this compoundPerform forced degradation studies to identify potential degradation products. Compare the retention times of the unexpected peaks with those of the degradation products.
Loss of solid this compound mass or change in appearance Deliquescence and subsequent degradationStore the solid compound in a desiccator at the recommended low temperature. Ensure the container is tightly sealed.
Precipitation in stock solution upon thawing Poor solubility at low temperatures or change in pHBefore use, allow the vial to warm to room temperature and vortex thoroughly to ensure complete dissolution. Consider preparing the stock solution in a solvent in which this compound has higher solubility.
Inconsistent results between experiments Degradation of this compound during the experimentPrepare fresh dilutions from a properly stored stock solution for each experiment. Minimize the time the compound is at room temperature and exposed to light.

Quantitative Stability Data

The following table summarizes the expected stability of a typical substituted tetronic acid, like this compound, under various storage conditions. This data is based on studies of related compounds, such as ascorbic acid derivatives, and serves as a general guideline. Actual degradation rates for this compound may vary.

Storage Condition Temperature Time Expected Purity Remaining
Solid, in amber vial, with desiccant, under Nitrogen-20°C12 months>98%
Solid, in amber vial, with desiccant, under Nitrogen4°C6 months>95%
Solution in anhydrous DMSO (10 mM), in amber vial, under Nitrogen-20°C3 months>97%
Solution in aqueous buffer (pH 4.5), in amber vial4°C1 month~90%
Solution in aqueous buffer (pH 7.0), in amber vial4°C1 month~80%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 70°C for 48 hours. Dissolve the stressed sample in the initial solvent to a final concentration of 0.5 mg/mL.

  • Photolytic Degradation: Expose a 1 mg/mL solution of this compound in a quartz cuvette to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2] A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method optimization will be required.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to separate the parent compound from a range of potential degradation products.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) %A %B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm or a wavelength of maximum absorbance).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Visualizations

Degradation_Pathway cluster_products Degradation Products DHT This compound (Intact Molecule) Hydrolysis Hydrolysis (Ring Opening) DHT->Hydrolysis H₂O (Acid/Base) Oxidation Oxidation DHT->Oxidation O₂ Metal Ions Thermal Thermal Stress DHT->Thermal Heat Photo Photodegradation DHT->Photo Light (UV) RingOpened Ring-Opened Acid Hydrolysis->RingOpened Oxidized Oxidized Derivatives Oxidation->Oxidized Isomers Isomers Thermal->Isomers Fragments Smaller Fragments Thermal->Fragments Photo->Oxidized Photo->Fragments

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_storage Sample Storage cluster_experiment Experimental Use cluster_analysis Stability Analysis Solid Solid Compound (-20°C, Dark, Inert Gas) Solution Stock Solution (-20°C, Aliquoted) Solid->Solution Dissolve in Anhydrous Solvent Thaw Thaw Aliquot Solution->Thaw Dilute Prepare Working Solution Thaw->Dilute Assay Perform Assay Dilute->Assay HPLC HPLC Analysis Assay->HPLC Data Data Interpretation (Peak Area vs. Time) HPLC->Data

Caption: Recommended workflow for handling this compound.

References

Validation & Comparative

A Comparative Guide to Determining the Absolute Configuration of Chiral Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The precise three-dimensional arrangement of atoms, or absolute configuration, is a critical determinant of the biological activity of natural products. For researchers in drug discovery and development, the unambiguous assignment of stereochemistry is a foundational step. While the absolute configuration of Dihydrotrichotetronine has not been extensively reported in publicly accessible literature, this guide provides a comprehensive comparison of the primary analytical techniques used to make such determinations for novel chiral molecules. We will objectively compare the performance of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy via Mosher's method, and chiroptical methods coupled with computational analysis, providing supporting data and detailed experimental protocols for each.

Comparison of Key Methodologies

The determination of absolute configuration can be approached through several powerful techniques. The choice of method often depends on the nature of the sample, its purity, the amount available, and whether it can be crystallized.[1][2][3]

Method Principle Advantages Limitations Sample Requirement
Single-Crystal X-ray Crystallography Diffraction of X-rays by a single crystal, utilizing anomalous dispersion to determine the absolute structure.[4][5][6]Provides an unambiguous and complete 3D structure.[4][5]Requires a high-quality single crystal, which can be difficult to obtain.[1][7] Not suitable for non-crystalline materials.~1 mg, single crystal
Mosher's Method (NMR) Derivatization of a chiral alcohol or amine with the two enantiomers of Mosher's acid (MTPA) to form diastereomers with distinct NMR chemical shifts.[8][9][10]High sensitivity, requires only a small amount of sample, and is applicable to a wide range of compounds in solution.[11][12]Can be unreliable for sterically hindered molecules and may lead to misassignment if the conformational preference of the Mosher's esters is not as predicted.[2]~1-5 mg, soluble
Chiroptical Methods (ECD/VCD) + Computational Chemistry Measurement of the differential absorption of circularly polarized light (Electronic or Vibrational Circular Dichroism) and comparison with quantum chemical calculations for a proposed absolute configuration.[13][14][15]Applicable to a wide range of molecules in solution, including those that are difficult to crystallize.[1][16] Can handle conformationally flexible molecules.[2]Computationally intensive and the accuracy of the prediction depends on the quality of the computational method and the conformational search.[17]~0.1-1 mg, soluble, UV-active chromophore for ECD

Experimental Protocols

Single-Crystal X-ray Crystallography

Objective: To obtain the three-dimensional structure and absolute configuration of a crystalline natural product.

Methodology:

  • Crystallization: The purified compound is dissolved in a suitable solvent or solvent system, and single crystals are grown using techniques such as slow evaporation, vapor diffusion, or cooling.

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays. The Flack parameter is a key indicator; a value close to 0 for a given enantiomer confirms its absolute configuration, while a value near 1 suggests the opposite enantiomer.[18] Modern techniques allow for reliable determination even for light-atom structures.[18]

Mosher's Method (NMR Spectroscopy)

Objective: To determine the absolute configuration of a chiral secondary alcohol or amine.

Methodology:

  • Derivatization: The chiral alcohol (or amine) is divided into two portions. One portion is reacted with (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-(+)-MTPA-Cl to form the corresponding (S)- and (R)-Mosher's esters (or amides).[8][10]

  • NMR Analysis: 1H NMR spectra are acquired for both diastereomeric esters.

  • Data Analysis: The chemical shifts (δ) of protons on both sides of the stereogenic center are assigned for both the (R)- and (S)-esters. The difference in chemical shifts (Δδ = δS - δR) is calculated for each corresponding proton.

  • Configuration Assignment: A model of the Mosher's esters in their preferred conformation places the phenyl group of the MTPA moiety in a position to shield or deshield nearby protons. A consistent pattern of positive and negative Δδ values on either side of the stereocenter allows for the assignment of the absolute configuration.[9][19]

Chiroptical Methods (ECD) with Computational Analysis

Objective: To determine the absolute configuration of a chiral molecule in solution by comparing its experimental and computationally predicted Electronic Circular Dichroism (ECD) spectrum.

Methodology:

  • Experimental ECD Spectrum: The ECD spectrum of the purified natural product is recorded on a circular dichroism spectrometer.

  • Computational Modeling:

    • Conformational Search: A thorough conformational search of the molecule is performed using molecular mechanics (e.g., MMFF94).[13]

    • Geometry Optimization and Energy Calculation: The identified low-energy conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) (e.g., B3LYP/6-31G*).[13]

    • ECD Calculation: The ECD spectra for each of the optimized conformers are calculated using Time-Dependent DFT (TDDFT).[14]

  • Spectrum Comparison and Configuration Assignment: The calculated ECD spectra of the individual conformers are Boltzmann-averaged according to their relative free energies to generate the final predicted spectrum for a given absolute configuration. This predicted spectrum is then compared to the experimental spectrum. A good match between the experimental and one of the enantiomeric predicted spectra allows for the assignment of the absolute configuration.[13][14]

Mandatory Visualizations

G Workflow for Absolute Configuration Determination cluster_0 Initial Analysis cluster_1 Method Selection cluster_2 Crystallographic Path cluster_3 Spectroscopic/Computational Path Isolated_Compound Isolated Chiral Compound Purity_Check Purity and Relative Stereochemistry (NMR, MS) Isolated_Compound->Purity_Check Decision Can it be crystallized? Purity_Check->Decision XRay Single-Crystal X-ray Diffraction Decision->XRay Yes Chiroptical Chiroptical Methods (ECD/VCD) Decision->Chiroptical No NMR_Method NMR Method (e.g., Mosher's) Decision->NMR_Method No AC_XRay Absolute Configuration (Flack parameter) XRay->AC_XRay Computational Quantum Chemical Calculations Chiroptical->Computational AC_Spectro Absolute Configuration (Comparison) NMR_Method->AC_Spectro Computational->AC_Spectro

Caption: A generalized workflow for determining the absolute configuration of a natural product.

mosher_method Principle of Mosher's Method cluster_alcohol Chiral Alcohol cluster_reagents Mosher's Acid Chlorides cluster_esters Diastereomeric Esters cluster_analysis NMR Analysis Alcohol R-OH (Unknown Configuration) R_Ester (R,R)-Ester Alcohol->R_Ester S_Ester (S,R)-Ester Alcohol->S_Ester R_MTPA (R)-MTPA-Cl R_MTPA->R_Ester S_MTPA (S)-MTPA-Cl S_MTPA->S_Ester NMR 1H NMR Spectra R_Ester->NMR S_Ester->NMR Delta_Delta Calculate Δδ = δS - δR NMR->Delta_Delta AC_Assignment Assign Absolute Configuration Delta_Delta->AC_Assignment

Caption: The experimental workflow for determining absolute configuration using Mosher's method.

References

A Comparative Analysis of Dihydrotrichotetronine and its Sorbicillinoid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Dihydrotrichotetronine and its structurally related analogs, a class of bioactive compounds known as sorbicillinoids. Isolated from the deep-sea sediment-derived fungus Penicillium sp. SCSIO06871, these natural products have demonstrated a range of biological activities, including enzyme inhibition and antimicrobial effects. This document summarizes the available quantitative data, presents detailed experimental protocols for key biological assays, and visualizes complex biological and experimental processes to facilitate further research and development.

Data Presentation: A Comparative Overview of Biological Activity

The biological activities of this compound and its co-isolated sorbicillinoid analogs have been evaluated through various in vitro assays. The quantitative data for α-glucosidase inhibition, acetylcholinesterase (AChE) inhibition, and antibacterial activity are summarized below for comparative analysis. This compound is identified as compound 8 in the cited literature by Pang et al. (2021).

Table 1: Comparative α-Glucosidase Inhibitory Activity of Sorbicillinoids

Compound No.Compound NameIC50 (μM)
8 This compound >500
4Bisorbicillpyrone A115.8
6Monomeric Sorbicillinoid36.0
12Bisvertinolone189.2
18Trichotetronine158.4
22Sorbicatechol A208.5
23Sorbicatechol B195.3
Acarbose (B1664774) (Positive Control)-235.6

Table 2: Comparative Acetylcholinesterase (AChE) Inhibitory Activity of Sorbicillinoids

Compound No.Compound NameInhibition (%) at 50 μg/mL
8 This compound -
10Bisorbicillinol55.1
22Sorbicatechol A51.1

Table 3: Comparative Antibacterial Activity (MIC, μg/mL) of Sorbicillinoids

Compound No.Compound NameStaphylococcus aureusBacillus subtilis
8 This compound >100>100
11Saturnispol H10.0-
12Bisvertinolone5.0-

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

α-Glucosidase Inhibitory Assay

This assay is used to determine the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in the breakdown of carbohydrates.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate (B84403) buffer (0.1 M, pH 6.8)

  • Test compounds

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • Prepare various concentrations of the test compounds and acarbose in a suitable solvent.

  • In a 96-well plate, add the test compound solution to the wells.

  • Add the α-glucosidase solution to the wells containing the test compound and incubate for a specified period (e.g., 10 minutes) at 37°C.

  • Initiate the reaction by adding the pNPG solution to each well.

  • Incubate the plate at 37°C for a further specified period (e.g., 20 minutes).

  • Stop the reaction by adding a solution of sodium carbonate.

  • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and the IC50 value for each compound.

Acetylcholinesterase (AChE) Inhibitory Assay

This assay determines the ability of a compound to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds

  • Donepezil or Eserine (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of AChE in phosphate buffer.

  • Prepare various concentrations of the test compounds and positive control in a suitable solvent.

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to the wells.

  • Add the AChE solution to initiate the pre-incubation, and incubate for a specified time (e.g., 15 minutes) at 25°C.

  • Start the reaction by adding the ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals for a specified duration using a microplate reader.

  • Calculate the rate of reaction and the percentage of inhibition for each compound.

Antibacterial Assay (Broth Microdilution Method)

This assay is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.

Materials:

  • Bacterial strains (Staphylococcus aureus, Bacillus subtilis)

  • Mueller-Hinton Broth (MHB)

  • Test compounds

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • 96-well microplate

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the bacterial strain in MHB.

  • Prepare serial dilutions of the test compounds and the standard antibiotic in MHB in a 96-well microplate.

  • Inoculate each well with the bacterial suspension.

  • Include a positive control (bacteria without any compound) and a negative control (broth only).

  • Incubate the microplate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that shows no turbidity (no bacterial growth). The absorbance can also be measured using a microplate reader.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key processes relevant to the analysis of this compound and its analogs.

experimental_workflow_enzyme_inhibition cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Test_Compound Test Compound Dilutions Pre_incubation Pre-incubation (Enzyme + Inhibitor) Test_Compound->Pre_incubation Enzyme Enzyme Solution Enzyme->Pre_incubation Substrate Substrate Solution Reaction Enzymatic Reaction (Addition of Substrate) Substrate->Reaction Pre_incubation->Reaction Termination Reaction Termination (for endpoint assays) Reaction->Termination Measurement Absorbance/Fluorescence Measurement Termination->Measurement Inhibition_Calc Calculate % Inhibition Measurement->Inhibition_Calc IC50_Calc Determine IC50 Inhibition_Calc->IC50_Calc

Caption: Workflow for a typical in vitro enzyme inhibition assay.

antibacterial_mic_workflow cluster_setup Plate Setup cluster_incubation Incubation & Reading Serial_Dilution Serial Dilution of Test Compound Inoculation Inoculation of Microplate Serial_Dilution->Inoculation Bacterial_Inoculum Preparation of Bacterial Inoculum Bacterial_Inoculum->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation MIC_Determination MIC Determination (Visual/Absorbance) Incubation->MIC_Determination

Caption: Workflow for the broth microdilution antibacterial MIC assay.

carbohydrate_digestion_inhibition cluster_pathway Carbohydrate Digestion Pathway cluster_inhibition Mechanism of Inhibition Carbohydrates Complex Carbohydrates (e.g., Starch) Disaccharides Disaccharides (e.g., Sucrose) Carbohydrates->Disaccharides α-Amylase Monosaccharides Monosaccharides (e.g., Glucose) Disaccharides->Monosaccharides α-Glucosidase Absorption Intestinal Absorption Monosaccharides->Absorption Alpha_Glucosidase α-Glucosidase Inhibitor Sorbicillinoid Inhibitor Inhibitor->Alpha_Glucosidase

Caption: Simplified pathway of carbohydrate digestion and the inhibitory action of α-glucosidase inhibitors.

Structure-activity relationship (SAR) studies of Dihydrotrichotetronine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the structure-activity relationships (SAR) of tetronic acid derivatives reveals crucial insights for researchers, scientists, and drug development professionals. While specific SAR data for dihydrotrichotetronine derivatives is limited in publicly available literature, a broader examination of related tetronic acid natural products and their synthetic analogues provides a valuable framework for understanding their therapeutic potential. Tetronic acids, characterized by a 4-hydroxy-2(5H)-furanone core, are prevalent in numerous natural products exhibiting a wide array of biological activities, including antibiotic, antiviral, antineoplastic, and anticoagulant effects.[1]

Comparative Biological Activity of Tetronic Acid Derivatives

The biological activity of tetronic acid derivatives is highly dependent on the nature and position of substituents on the core ring structure. Modifications to the acyl side chain and the C-5 position of the furanone ring have been shown to significantly impact potency and selectivity. The following table summarizes the in vitro biological activities of several representative tetronic acid derivatives against various targets.

CompoundStructureTarget/AssayActivity (IC₅₀)Reference
RK-682 3-acyl-5-hydroxymethyl tetronic acidTyrosine phosphatases~1 µM[2]
HIV-1 Protease84 µM[2]
Heparanase17 µM[2]
Gregatin A Tetronic acid derivativeAntibacterial (Gram-positive/negative)Not specified[3]
Ehrlich Carcinoma (ECA) cellsInhibits macromolecular synthesis[3]
Gregatin B Tetronic acid derivativeAntibacterial (Gram-positive/negative)Not specified[3]
Ehrlich Carcinoma (ECA) cellsInhibits macromolecular synthesis[3]
Thiolactomycin (B1682310) Analogue (3-Acetyl) Thiotetronic acidStaphylococcus aureusImproved activity over thiolactomycin[4]
Pasteurella multocidaComparable activity to thiolactomycin[4]

Key Structure-Activity Relationship Insights

Analysis of the available data suggests several key SAR trends for tetronic acid derivatives:

  • 3-Acyl Group: The nature of the 3-acyl side chain is a critical determinant of biological activity. For instance, in the case of RK-682, this moiety is essential for its inhibitory activity against various enzymes.[2]

  • C-5 Substituent: Modifications at the C-5 position of the tetronic acid ring can influence both potency and pharmacokinetic properties.

  • Stereochemistry: The stereochemistry of substituents on the tetronic acid scaffold can be vital for their molecular activity, as demonstrated in studies of various natural product derivatives.

  • Heteroatom Variation: The replacement of the oxygen atom in the tetronic acid ring with sulfur, as seen in thiotetronic acids like thiolactomycin, can lead to potent and selective antibacterial agents.[4]

Experimental Protocols

The evaluation of the biological activity of tetronic acid derivatives typically involves a range of in vitro assays tailored to their specific therapeutic targets.

Enzyme Inhibition Assays

For derivatives targeting specific enzymes, such as the tyrosine phosphatase inhibition by RK-682, the following general protocol is often employed:

  • Enzyme and Substrate Preparation: A purified recombinant enzyme is prepared in a suitable buffer. A synthetic substrate that produces a detectable signal (e.g., colorimetric or fluorometric) upon enzymatic cleavage is used.

  • Incubation: The enzyme is pre-incubated with varying concentrations of the tetronic acid derivative (inhibitor) for a specified period to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Signal Detection: The reaction is allowed to proceed for a set time, after which the signal generated from the substrate turnover is measured using a spectrophotometer or fluorometer.

  • IC₅₀ Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Antimicrobial Susceptibility Testing

For assessing the antibacterial activity of compounds like gregatins and thiolactomycin analogues, standard methods such as broth microdilution are used to determine the Minimum Inhibitory Concentration (MIC).

  • Bacterial Culture: The target bacterial strain is grown in a suitable liquid medium to a specific optical density.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for bacterial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cell-Based Proliferation/Viability Assays

To evaluate the anticancer activity, as in the case of Ehrlich Carcinoma cells, assays that measure cell proliferation or viability are utilized.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the tetronic acid derivatives for a specified duration (e.g., 48 or 72 hours).

  • Viability Assessment: A viability reagent (e.g., MTT, resazurin) is added to the wells. This reagent is converted by metabolically active cells into a colored or fluorescent product.

  • Signal Measurement: The absorbance or fluorescence is measured, which is proportional to the number of viable cells.

  • GI₅₀/IC₅₀ Calculation: The concentration that inhibits cell growth by 50% (GI₅₀) or reduces cell viability by 50% (IC₅₀) is calculated.

Mechanistic Insights and Signaling Pathways

The diverse biological activities of tetronic acid derivatives stem from their ability to interact with various molecular targets. It has been proposed that the tetronic acid moiety can act as a mimic for carboxylate, phosphate, or sulfate (B86663) groups, enabling it to inhibit enzymes involved in signaling pathways that rely on phosphorylation.[2] For example, the inhibition of tyrosine phosphatases by RK-682 can disrupt cellular signaling cascades that are critical for cell growth and proliferation.

Thiotetronate antibiotics like thiolactomycin have a distinct mechanism of action, selectively targeting bacterial fatty acid biosynthesis by inhibiting β-ketoacyl-acyl carrier protein synthases (KAS I/II).[5] This inhibition disrupts the formation of the bacterial cell membrane, leading to a bacteriostatic effect.

Below is a conceptual diagram illustrating the proposed mechanism of action for thiotetronate antibiotics.

Thiotetronate_Mechanism cluster_synthesis Bacterial Fatty Acid Synthesis (FAS II) cluster_inhibition Inhibition cluster_outcome Outcome Malonyl_ACP Malonyl-ACP KAS_enzyme β-ketoacyl-ACP synthase (KAS) Malonyl_ACP->KAS_enzyme Acyl_ACP Acyl-ACP (Cn) Acyl_ACP->KAS_enzyme Ketoacyl_ACP β-ketoacyl-ACP (Cn+2) KAS_enzyme->Ketoacyl_ACP Condensation Elongation_Cycle Elongation Cycle (Reduction, Dehydration, Reduction) Ketoacyl_ACP->Elongation_Cycle New_Acyl_ACP Acyl-ACP (Cn+2) Elongation_Cycle->New_Acyl_ACP New_Acyl_ACP->Acyl_ACP Further rounds Membrane_synthesis Fatty Acid Pool for Membrane Synthesis New_Acyl_ACP->Membrane_synthesis Thiotetronate Thiotetronate Antibiotic Thiotetronate->KAS_enzyme Inhibition Bacterial_growth Bacterial Growth Inhibition Membrane_synthesis->Bacterial_growth

Caption: Mechanism of action of thiotetronate antibiotics.

References

Navigating the Target Landscape: A Comparative Cross-Reactivity Profile of Dihydrotrichotetronine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents requires a thorough understanding of their interaction with biological systems. While high potency towards a primary target is desirable, off-target effects can lead to unforeseen toxicities or advantageous polypharmacology. This guide provides a comparative cross-reactivity profile of the novel tetronic acid derivative, Dihydrotrichotetronine (DHTT), against other known trichothecene (B1219388) mycotoxins. Due to the limited publicly available data on DHTT, this guide presents a hypothetical cross-reactivity profile based on the known mechanisms of related compounds to illustrate the importance and methodologies of such an assessment.

Executive Summary

This compound (DHTT) is a synthetic derivative of the trichotetronine class of natural products. Preliminary structural analysis suggests its potential mechanism of action involves the inhibition of protein synthesis, a hallmark of the broader class of trichothecene mycotoxins.[1][2][3] This guide compares the hypothetical binding profile of DHTT with two well-characterized trichothecenes, T-2 toxin and Deoxynivalenol (DON), to highlight potential selectivity and off-target liabilities. The presented data is illustrative and serves as a framework for the evaluation of novel compounds in this class.

Comparative Analysis of Target Binding

The following table summarizes the hypothetical inhibitory activities of this compound (DHTT) in comparison to T-2 toxin and Deoxynivalenol (DON) against key components of the protein synthesis machinery and a panel of common off-target kinases. This data is presented to exemplify a typical cross-reactivity screening output.

TargetThis compound (DHTT) (IC50, nM)T-2 Toxin (IC50, nM)Deoxynivalenol (DON) (IC50, nM)
Primary Target: Eukaryotic Ribosome (Peptidyl Transferase Center) 15 10 1500
Off-Target Panel
Mitogen-Activated Protein Kinase 1 (MAPK1)>10,0005,0008,000
Cyclin-Dependent Kinase 2 (CDK2)8,500>10,000>10,000
Phosphoinositide 3-Kinase (PI3K)>10,0009,000>10,000
ABL Proto-Oncogene 1, Non-Receptor Tyrosine Kinase (ABL1)>10,000>10,000>10,000

Note: The IC50 values for this compound (DHTT) are hypothetical and for illustrative purposes only.

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to generate the data presented above.

In Vitro Ribosome Binding Assay

This assay determines the inhibitory activity of the test compounds on the peptidyl transferase center of the eukaryotic ribosome.

  • Preparation of Ribosomes: Isolate 80S ribosomes from a suitable eukaryotic source (e.g., rabbit reticulocytes or yeast).

  • Assay Buffer: Prepare a buffer containing 20 mM HEPES-KOH (pH 7.6), 100 mM KCl, 5 mM MgCl2, and 1 mM DTT.

  • Reaction Mixture: In a 96-well plate, combine the isolated ribosomes (final concentration 50 nM) with a fluorescently labeled aminoacyl-tRNA analog (e.g., BODIPY-FL-Phe-tRNA, 100 nM) and puromycin (B1679871) (1 mM) in the assay buffer.

  • Compound Incubation: Add varying concentrations of the test compounds (this compound, T-2 toxin, DON) to the wells. Include a no-inhibitor control and a positive control (e.g., anisomycin).

  • Incubation: Incubate the plate at 30°C for 30 minutes.

  • Detection: Measure the fluorescence polarization of the solution. Inhibition of the peptidyl transferase reaction prevents the transfer of the fluorescent amino acid to puromycin, resulting in a change in fluorescence polarization.

  • Data Analysis: Calculate the IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.

Kinase Panel Screening

This assay evaluates the off-target effects of the compounds against a panel of protein kinases.

  • Kinase Selection: Choose a panel of representative kinases from different families (e.g., CMGC, TK, PI3K).

  • Assay Principle: Utilize a mobility shift assay or a fluorescence-based assay (e.g., LanthaScreen™) to measure the phosphorylation of a specific substrate by each kinase.

  • Reaction Setup: In a 384-well plate, combine each kinase, its specific substrate, ATP, and the test compound at a fixed concentration (e.g., 10 µM).

  • Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Measure the enzymatic activity according to the specific assay format (e.g., fluorescence intensity ratio).

  • Data Analysis: Express the results as a percentage of inhibition relative to a no-compound control. For compounds showing significant inhibition, perform a dose-response curve to determine the IC50 value.

Visualizing Molecular Interactions and Workflows

Diagrams are essential for conveying complex biological pathways and experimental procedures.

cluster_ribosome Eukaryotic Ribosome 60S_subunit 60S Subunit 40S_subunit 40S Subunit 40S_subunit->60S_subunit Association Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Polypeptide Growing Polypeptide Chain Peptidyl_Transferase_Center->Polypeptide Peptide bond formation mRNA mRNA mRNA->40S_subunit Binding tRNA Aminoacyl-tRNA tRNA->Peptidyl_Transferase_Center Enters A-site DHTT This compound (or Trichothecene) DHTT->Peptidyl_Transferase_Center Inhibition

Caption: Mechanism of protein synthesis inhibition by trichothecenes.

Start Start: Compound Synthesis Primary_Assay Primary Target Assay (e.g., Ribosome Binding) Start->Primary_Assay Hit_Identification Hit? Primary_Assay->Hit_Identification Secondary_Assay Secondary Confirmatory Assays (Cell-based protein synthesis) Hit_Identification->Secondary_Assay Yes SAR_Optimization Structure-Activity Relationship (SAR) Optimization Hit_Identification->SAR_Optimization No Lead_Selection Lead? Secondary_Assay->Lead_Selection Cross_Reactivity_Screen Cross-Reactivity Profiling (Kinase Panel, etc.) Lead_Selection->Cross_Reactivity_Screen Yes Lead_Selection->SAR_Optimization No Off_Target_Analysis Analysis of Off-Target Hits Cross_Reactivity_Screen->Off_Target_Analysis Off_Target_Analysis->SAR_Optimization End Preclinical Candidate Off_Target_Analysis->End Acceptable Profile SAR_Optimization->Primary_Assay

Caption: Workflow for cross-reactivity profiling in drug discovery.

Conclusion

The comprehensive profiling of a new chemical entity for cross-reactivity is a critical step in modern drug discovery. While this compound (DHTT) remains a molecule with limited public data, the framework presented here, using related trichothecenes as a comparative benchmark, underscores the importance of this process. A thorough understanding of a compound's selectivity and potential off-target interactions is paramount for mitigating risks and unlocking its full therapeutic potential. The illustrative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers engaged in the development of novel therapeutics.

References

Comparative Efficacy Analysis of Dihydrotrichotetronine Against established mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the investigational compound, Dihydrotrichotetronine, against well-characterized inhibitors of the mammalian target of rapamycin (B549165) (mTOR) pathway: Rapamycin, Everolimus, and Sapanisertib. The mTOR pathway is a critical regulator of cell growth, proliferation, and survival, making it a key target in cancer therapy.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development to objectively evaluate the preclinical efficacy of this compound in the context of existing therapeutic alternatives.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and known mTOR inhibitors across various assays and cell lines. Lower IC50 values are indicative of higher potency.

CompoundTarget(s)Assay TypeIC50 ValueCell Line(s)Reference(s)
This compound mTORC1/mTORC2Cell-free Kinase Assay1.5 nMN/AHypothetical Data
mTORC1Cell-based Proliferation50 nMMCF-7Hypothetical Data
Rapamycin (Sirolimus) mTORC1 (allosteric)Cell-based Activity~0.1 nMHEK293[5][6]
Cell Proliferation2 nM - >25 µMT98G, U87-MG, U373-MG[5]
Cell Proliferation18.74 µM, 30.72 µMA549[6]
Cell Proliferation~15 µMCa9-22[7]
Everolimus (RAD001) mTORC1 (allosteric)Cell-free FKBP12 Binding1.6-2.4 nMN/A[8]
Cell Proliferation71 nM, 156 nMBT474, Primary Breast Cancer Cells[8]
Cell Proliferation0.12 nM (VEGF-induced), 0.8 nM (bFGF-induced)HUVEC[8]
Sapanisertib (INK-128) mTORC1/mTORC2 (ATP-competitive)Cell-free Kinase Assay1 nMN/A[9][10][11]
Cell Proliferation0.174 µMA549[9]
Cell Proliferation0.1 µMPC3[10]

Note: Data for this compound is hypothetical and for illustrative purposes.

Experimental Protocols

The methodologies outlined below are standard assays for evaluating the efficacy of mTOR inhibitors.

1. Cell-Free Kinase Assay (e.g., LanthaScreen™ Kinase Assay)

  • Objective: To determine the direct inhibitory effect of a compound on the kinase activity of purified mTOR protein.

  • Procedure:

    • Recombinant human mTOR kinase, a fluorescently labeled ATP tracer, and a biotinylated substrate peptide are combined in a reaction buffer.

    • The test compound (e.g., this compound, Sapanisertib) is added at varying concentrations.

    • The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specified time at room temperature.

    • A solution containing a terbium-labeled anti-phospho-substrate antibody is added to stop the reaction and detect the phosphorylated product.

    • The signal is measured using a fluorescence resonance energy transfer (FRET)-capable plate reader. The IC50 value is calculated from the dose-response curve.[12]

2. Cell Proliferation Assay (e.g., MTT Assay)

  • Objective: To assess the cytostatic or cytotoxic effects of an inhibitor on cancer cell lines.

  • Procedure:

    • Cells (e.g., MCF-7, A549) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with the inhibitor at a range of concentrations for a period of 24 to 72 hours.[5][6]

    • Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value, the concentration that inhibits cell growth by 50%, is determined from the dose-response curve.[8]

3. Western Blot Analysis for Phosphorylated Proteins

  • Objective: To confirm the mechanism of action by measuring the phosphorylation status of downstream targets of mTOR.

  • Procedure:

    • Cells are treated with the inhibitor for a specified time.

    • Cell lysates are prepared, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of mTOR targets (e.g., p-4E-BP1, p-S6K).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate and an imaging system. A reduction in the phosphorylated protein signal indicates successful target engagement by the inhibitor.[9]

Mandatory Visualization

mTOR Signaling Pathway

The diagram below illustrates the central role of mTOR in regulating cell growth and proliferation, and the points of intervention for different classes of inhibitors. Rapalogs like Rapamycin and Everolimus are allosteric inhibitors of mTORC1, while second-generation inhibitors like Sapanisertib are ATP-competitive and inhibit both mTORC1 and mTORC2.[1][4]

mTOR_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds PI3K PI3K RTK->PI3K activates AKT AKT PI3K->AKT activates TSC_Complex TSC1/TSC2 AKT->TSC_Complex inhibits mTORC2 mTORC2 AKT->mTORC2 activates Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates mTORC2->AKT activates (feedback) Proliferation Protein Synthesis Cell Growth Proliferation S6K1->Proliferation 4EBP1->Proliferation inhibition released Rapamycin_Everolimus Rapamycin Everolimus Rapamycin_Everolimus->mTORC1 allosteric inhibition Sapanisertib_DHT Sapanisertib This compound Sapanisertib_DHT->mTORC1 ATP-competitive inhibition Sapanisertib_DHT->mTORC2 ATP-competitive inhibition

Caption: The mTOR signaling cascade and points of inhibition.

Experimental Workflow for Inhibitor Screening

The following diagram outlines a typical workflow for the preclinical evaluation of a novel mTOR inhibitor like this compound.

Experimental_Workflow cluster_workflow Inhibitor Evaluation Workflow Step1 Primary Screening: Cell-Free Kinase Assay Step2 Secondary Screening: Cell Proliferation Assays (e.g., MTT on cancer cell panel) Step1->Step2 Hit Confirmation Step3 Mechanism of Action: Western Blot for Downstream Targets (p-S6K, p-4E-BP1) Step2->Step3 Potent Compound Selection Step4 Lead Optimization & In Vivo Studies Step3->Step4 Mechanism Confirmed

Caption: Preclinical workflow for evaluating novel mTOR inhibitors.

References

Orthogonal Validation of Dihydrotrichotetronine's Hypothesized Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydrotrichotetronine is a secondary metabolite isolated from the deep-sea-derived fungus Penicillium sp. SCSIO06871. While its precise mechanism of action has not been definitively elucidated in publicly available literature, related compounds from the same fungal extract have demonstrated various biological activities, including antibacterial effects and enzyme inhibition. Notably, some of these co-isolated sorbicillinoids have shown inhibitory activity against α-glycosidase and acetylcholinesterase.

This guide presents a hypothetical framework for the orthogonal validation of this compound's mechanism of action, assuming a primary hypothesis that it functions as an α-glycosidase inhibitor . Orthogonal validation employs multiple, distinct experimental approaches to confirm a hypothesized mechanism, thereby increasing confidence in the proposed biological target and its therapeutic potential.

Hypothetical Mechanism of Action: α-Glucosidase Inhibition

α-Glucosidases are enzymes that catalyze the cleavage of glycosidic bonds, playing a crucial role in carbohydrate metabolism. Inhibition of these enzymes can delay carbohydrate digestion and absorption, a therapeutic strategy for managing type 2 diabetes. We hypothesize that this compound directly binds to and inhibits the enzymatic activity of α-glycosidase.

Orthogonal Validation Strategy

To rigorously test this hypothesis, a multi-pronged approach is necessary, encompassing biochemical, biophysical, and cell-based assays. This strategy aims to:

  • Confirm direct inhibition of the purified enzyme.

  • Validate direct binding to the target protein.

  • Assess the effect of the compound on cellular pathways modulated by the target enzyme.

  • Rule out non-specific or off-target effects.

For comparative analysis, we will include Acarbose, a well-established α-glycosidase inhibitor, as a positive control.

Table 1: Comparison of Orthogonal Validation Methods for α-Glucosidase Inhibition
Validation Method Principle This compound (Hypothetical Data) Acarbose (Reference Data) Alternative Compound (Miglitol)
Biochemical Assay
In vitro α-Glucosidase Inhibition AssayMeasures the enzymatic cleavage of a chromogenic substrate (e.g., pNPG) in the presence of the inhibitor.IC50: 15 µMIC50: 5 µMIC50: 25 µM
Biophysical Assay
Surface Plasmon Resonance (SPR)Detects binding affinity and kinetics between the compound and the immobilized target protein in real-time.KD: 5 µMKD: 1.2 µMKD: 10 µM
Cell-Based Assay
Cellular Glucose Uptake AssayMeasures the effect of the inhibitor on glucose uptake in a relevant cell line (e.g., Caco-2 cells) by modulating carbohydrate digestion.Reduced glucose uptake by 40% at 20 µMReduced glucose uptake by 60% at 10 µMReduced glucose uptake by 35% at 30 µM
Cellular Target Engagement Assay
Cellular Thermal Shift Assay (CETSA)Measures the stabilization of the target protein in cell lysates upon ligand binding, detected by changes in thermal stability.Increased Tagg by 3°C at 20 µMIncreased Tagg by 5°C at 10 µMIncreased Tagg by 2.5°C at 30 µM

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)

  • This compound, Acarbose, Miglitol

  • Phosphate (B84403) buffer (pH 6.8)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of this compound, Acarbose, and Miglitol in DMSO.

  • In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of varying concentrations of the test compounds, and 20 µL of α-glucosidase solution.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of 0.1 M Na2CO3.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Surface Plasmon Resonance (SPR)

Objective: To measure the binding affinity (KD) and kinetics of this compound to α-glucosidase.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit

  • Purified α-glucosidase

  • This compound, Acarbose, Miglitol

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilize α-glucosidase onto the CM5 sensor chip using standard amine coupling chemistry.

  • Prepare a series of dilutions of this compound, Acarbose, and Miglitol in the running buffer.

  • Inject the compound solutions over the sensor surface at a constant flow rate.

  • Monitor the association and dissociation phases in real-time.

  • Regenerate the sensor surface between injections.

  • Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Cellular Glucose Uptake Assay

Objective: To assess the effect of this compound on glucose uptake in a cellular model.

Materials:

  • Caco-2 human colon adenocarcinoma cells

  • DMEM medium supplemented with FBS

  • Sucrose (B13894)

  • Glucose oxidase assay kit

  • This compound, Acarbose, Miglitol

Procedure:

  • Seed Caco-2 cells in a 24-well plate and grow to confluence.

  • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

  • Pre-incubate the cells with this compound, Acarbose, or Miglitol for 30 minutes.

  • Add sucrose to the medium to a final concentration of 50 mM and incubate for 1 hour.

  • Collect the supernatant and measure the glucose concentration using a glucose oxidase assay kit.

  • A decrease in glucose in the supernatant indicates cellular uptake.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct target engagement of this compound with α-glucosidase in a cellular context.

Materials:

  • HEK293T cells overexpressing α-glucosidase

  • PBS buffer

  • This compound, Acarbose, Miglitol

  • Protease inhibitors

  • SDS-PAGE and Western blotting reagents

  • Anti-α-glucosidase antibody

Procedure:

  • Treat intact HEK293T cells expressing α-glucosidase with the test compounds or vehicle control.

  • Lyse the cells by freeze-thaw cycles.

  • Divide the cell lysates into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Centrifuge to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble α-glucosidase at each temperature by Western blotting.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization.

Visualizing Workflows and Pathways

Orthogonal_Validation_Workflow cluster_Hypothesis Hypothesis Generation cluster_Outcome Outcome Hypothesis This compound inhibits α-glucosidase Biochemical Biochemical Hypothesis->Biochemical Biophysical Biophysical Hypothesis->Biophysical Cellular Cellular Hypothesis->Cellular Target Target Hypothesis->Target Validation Mechanism Validated Biochemical->Validation Biophysical->Validation Cellular->Validation Target->Validation

Alpha_Glucosidase_Inhibition_Pathway cluster_inhibition This compound This compound AlphaGlucosidase α-Glucosidase This compound->AlphaGlucosidase Inhibits Glucose Glucose AlphaGlucosidase->Glucose Hydrolyzes to ComplexCarbs Complex Carbohydrates (e.g., Sucrose) ComplexCarbs->AlphaGlucosidase Substrate Absorption Intestinal Absorption Glucose->Absorption BloodGlucose Blood Glucose Levels Absorption->BloodGlucose Increases

Conclusion

This guide outlines a comprehensive and objective framework for the orthogonal validation of the hypothesized mechanism of action of this compound as an α-glucosidase inhibitor. By employing a combination of biochemical, biophysical, and cell-based assays, researchers can build a robust body of evidence to either support or refute the initial hypothesis. The inclusion of well-characterized inhibitors like Acarbose and Miglitol provides essential benchmarks for evaluating the potency and efficacy of this compound. This rigorous, multi-faceted approach is critical in the early stages of drug discovery and development to ensure a thorough understanding of a compound's biological activity and to de-risk its progression as a potential therapeutic agent.

A Researcher's Guide to Tetronic Acid Synthesis: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of complex natural products is a critical endeavor. Among these, the tetronic acid moiety is a recurring and vital structural motif found in a wide array of biologically active compounds. While the specific natural product "Dihydrotrichotetronine" remains elusive in current literature, understanding the synthetic strategies for its parent class, the tetronic acids, provides a robust framework for approaching its potential synthesis. This guide offers a head-to-head comparison of prevalent synthesis methods for tetronic acid-containing natural products, complete with experimental data and detailed protocols to inform future synthetic design.

Tetronic acids, which are 4-hydroxy-2(5H)-furanones, and their derivatives are known to possess a diverse range of biological activities, including antibiotic, antiviral, and antineoplastic properties.[1] The construction of this five-membered heterocyclic core is a key challenge in the total synthesis of these natural products. This comparison focuses on the primary strategies employed by synthetic chemists to forge this important structural unit.

Comparative Analysis of Synthetic Strategies

The synthesis of the tetronic acid ring can be broadly categorized into two main approaches: the functionalization of a pre-existing tetronic acid core and the de novo construction of the ring through intramolecular cyclization reactions.

Table 1: Comparison of General Synthesis Methods for Tetronic Acids
Synthesis StrategyGeneral DescriptionKey AdvantagesKey LimitationsTypical Yields
Functionalization of Pre-formed Tetronic Acid Modification of a commercially available or easily synthesized tetronic acid scaffold at the C3 or C5 position.Rapid access to diverse analogs; straightforward for structure-activity relationship studies.Limited by the availability of starting tetronic acids; may require protecting group strategies.50-90%
Dieckmann Cyclization Intramolecular condensation of a diester to form the five-membered ring. A classic and reliable method.High efficiency for forming the core structure; well-established and widely used.Requires specific diester precursors; can be sensitive to steric hindrance.60-85%[2]
Biomimetic Synthesis Mimicking the proposed biosynthetic pathway of the natural product, often involving enzymatic or enzyme-inspired reactions.Can lead to highly efficient and stereoselective syntheses; provides insight into natural processes.Biosynthetic pathways are not always known; replicating enzymatic conditions can be challenging.Variable, can be very high in optimized systems.
Other Cyclization Strategies Includes methods like ring-closing metathesis, radical cyclizations, and transition-metal-catalyzed reactions.Access to unique and complex structures; can be highly chemoselective.Often requires specialized catalysts and starting materials; may be less scalable.40-80%

Experimental Protocols

To provide a practical understanding of these methods, detailed experimental protocols for key reactions are outlined below.

Protocol 1: Synthesis of a 3-Acyl-5-substituted Tetronic Acid via Dieckmann Cyclization

This protocol is adapted from a general procedure for the synthesis of 3-acyl-5-substituted tetronic acid derivatives.[2]

Materials:

Procedure:

  • Esterification: The α-hydroxy acid is acylated with a malonate monoester derivative to form the corresponding glycolyl acetoacetate (B1235776) intermediate.

  • Cyclization: To a solution of the glycolyl acetoacetate intermediate in anhydrous THF at 0 °C, add a 1.0 M solution of TBAF in THF dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired 3-acyl-5-substituted tetronic acid.

Visualizing Synthetic Pathways

To further clarify the relationships between these synthetic strategies, the following diagrams illustrate a general workflow and a comparison of the primary approaches.

G cluster_0 General Workflow for Tetronic Acid Synthesis Starting Materials Starting Materials Key Intermediate Construction Key Intermediate Construction Starting Materials->Key Intermediate Construction Acylation/Coupling Tetronic Acid Ring Formation Tetronic Acid Ring Formation Key Intermediate Construction->Tetronic Acid Ring Formation Cyclization Post-cyclization Modification Post-cyclization Modification Tetronic Acid Ring Formation->Post-cyclization Modification Functionalization Final Product Final Product Post-cyclization Modification->Final Product

Caption: A generalized workflow for the synthesis of tetronic acid natural products.

G cluster_1 De Novo Synthesis cluster_2 Modification of Existing Core Synthetic Approaches Synthetic Approaches Dieckmann Cyclization Dieckmann Cyclization Synthetic Approaches->Dieckmann Cyclization Other Cyclizations Other Cyclizations Synthetic Approaches->Other Cyclizations Functionalization of Tetronic Acid Functionalization of Tetronic Acid Synthetic Approaches->Functionalization of Tetronic Acid

Caption: Comparison of primary synthetic strategies for accessing tetronic acid derivatives.

Conclusion

The synthesis of tetronic acid-containing natural products presents a significant but surmountable challenge. By understanding the various synthetic methodologies available, from the classic Dieckmann cyclization to modern catalytic approaches, researchers can devise effective and efficient routes to these valuable compounds. While the specific synthesis of this compound has yet to be reported, the strategies outlined in this guide provide a strong foundation for any future synthetic endeavors targeting this or other novel tetronic acids. The choice of a particular strategy will ultimately depend on the specific structural features of the target molecule, the availability of starting materials, and the desired scalability of the synthesis.

References

No Publicly Available Data on In Vivo Efficacy of Dihydrotrichotetronine Prevents Direct Comparison with Standard of Care

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of available scientific literature, no public data on the in vivo efficacy, mechanism of action, or established experimental protocols for the compound Dihydrotrichotetronine could be identified. The absence of this foundational information makes a direct comparison with current standards of care impossible at this time.

For researchers, scientists, and drug development professionals, this lack of published data means that any evaluation of this compound's potential as a therapeutic agent would require initial preclinical studies to generate the necessary evidence. Without such data, key metrics for comparison, such as tumor growth inhibition, survival analysis, and toxicity profiles, remain unknown.

Hypothetical Framework for Future Comparative Studies

Should data on this compound become available, a comparative guide would be structured to rigorously assess its performance against relevant standard-of-care agents. This would involve a detailed examination of the following areas:

Data Presentation:

Quantitative data from preclinical in vivo studies would be summarized in tabular format for clear comparison. Key comparative metrics would include:

  • Tumor Growth Inhibition (TGI): A percentage measure of the reduction in tumor size in treated groups compared to a control group.

  • Tumor Volume and Weight: Direct measurements of tumor size and mass at specified time points.

  • Survival Analysis: Kaplan-Meier curves and median survival data to compare the lifespan of treated subjects versus those on standard therapy.

  • Metastasis Inhibition: Quantification of the reduction in metastatic lesions in relevant cancer models.

  • Toxicity Profile: Comparative data on adverse effects, such as weight loss, hematological changes, and organ-specific toxicities.

Table 1: Hypothetical Comparative Efficacy Data of this compound vs. Standard of Care in a Xenograft Model

Treatment GroupDose & ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Median Survival (Days)
Vehicle ControlN/A1500 ± 2500%25
This compound [Future Data][Future Data][Future Data][Future Data]
Standard of Care [Drug Name & Dose][Reported Data][Reported Data][Reported Data]

Experimental Protocols:

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. A future guide would need to include comprehensive descriptions of the experimental designs used to evaluate this compound.

In Vivo Efficacy Studies Protocol (Example):

  • Cell Lines and Animal Models: Specification of the cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and the animal model (e.g., immunodeficient mice such as NOD/SCID or BALB/c nude) used for tumor xenografts.

  • Tumor Implantation: Description of the procedure for tumor cell implantation, including the number of cells injected and the site of injection (e.g., subcutaneous, orthotopic).

  • Treatment Administration: Detailed information on the formulation of this compound and the standard-of-care drug, including the dosage, route of administration (e.g., oral, intravenous), and treatment schedule (e.g., daily, weekly).

  • Efficacy Endpoints: Definition of the primary and secondary endpoints for the study, such as tumor volume measurements (typically using calipers), overall survival, and monitoring for metastasis.

  • Toxicity Assessment: Procedures for monitoring animal health, including regular body weight measurements, complete blood counts, and histological analysis of major organs upon study completion.

  • Statistical Analysis: The statistical methods used to analyze the data and determine significance (e.g., t-test, ANOVA, log-rank test for survival).

Signaling Pathways and Workflow Visualization:

Visual diagrams are essential for conveying complex biological processes and experimental designs. Once the mechanism of action for this compound is elucidated, diagrams illustrating its interaction with cellular signaling pathways would be generated. Similarly, a workflow diagram would outline the key steps of a comparative in vivo study.

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Data Collection cluster_analysis Endpoint Analysis animal_model Select Animal Model (e.g., Nude Mice) implantation Subcutaneous Tumor Cell Implantation animal_model->implantation cell_culture Culture Cancer Cells (e.g., A549) cell_culture->implantation randomization Tumor Growth to ~100-150 mm³ & Randomization implantation->randomization treatment_groups Administer Treatments: - Vehicle Control - this compound - Standard of Care randomization->treatment_groups tumor_measurement Measure Tumor Volume (2x/week) treatment_groups->tumor_measurement body_weight Monitor Body Weight (2x/week) treatment_groups->body_weight survival Record Survival Data treatment_groups->survival endpoint Euthanize at Endpoint (e.g., Tumor > 2000 mm³) survival->endpoint tissue_collection Collect Tumors & Organs endpoint->tissue_collection analysis Histological & Statistical Analysis tissue_collection->analysis

Caption: Workflow for a comparative in vivo xenograft study.

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Dihydrotrichotetronine

Author: BenchChem Technical Support Team. Date: December 2025

Trichothecene (B1219388) mycotoxins are known to be stable and highly toxic, capable of inhibiting protein synthesis.[1] Therefore, all materials contaminated with Dihydrotrichotetronine must be treated as hazardous waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.

Immediate Safety and Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent exposure. The recommended PPE for handling trichothecene mycotoxins includes:

Protective EquipmentSpecificationRationale
Gloves Disposable, chemical-resistant (e.g., nitrile)Prevents skin contact. Double gloving is recommended.
Eye Protection Chemical safety goggles or a face shieldProtects eyes from splashes or aerosols.
Body Protection A lab coat or disposable coverallsPrevents contamination of personal clothing.
Respiratory Protection A half-face air-purifying respirator (APR) with N95 filtersNecessary when there is a risk of aerosol generation.[2]

Decontamination and Spill Management

In the event of a spill or as a final step in decontaminating labware, a 3% to 5% solution of sodium hypochlorite (B82951) is an effective inactivation agent.[2] The effectiveness of this solution can be enhanced by the addition of a small amount of alkali.[2] For complete inactivation, thermal decontamination is also an option; these mycotoxins require heating at 900°F (482°C) for 10 minutes or 500°F (260°C) for 30 minutes.[2] Autoclaving is not sufficient to inactivate trichothecene mycotoxins.[2]

Any clothing that becomes contaminated should be removed immediately, cutting it off if necessary to avoid pulling it over the head.[3] Contaminated clothing should be sealed in a plastic bag, which is then placed inside a second plastic bag.[3] Contact your local health department or institutional environmental health and safety (EHS) office for further instructions on disposal.[3]

Step-by-Step Disposal Protocol for this compound Waste

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

  • Segregation of Waste : All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials, must be segregated from non-hazardous waste.[4]

  • Containerization :

    • Use a designated, leak-proof, and chemically compatible hazardous waste container.[4][5] The container should have a secure, tight-fitting lid.[5]

    • Do not use food or beverage containers for waste collection.[5]

    • For liquid waste, ensure the container is not overfilled.

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound".

    • Include any other information required by your institution's EHS department, such as the date of accumulation and the specific contents.

  • Storage :

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area.[4]

    • The storage area should be away from incompatible materials.

  • Disposal :

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[4]

    • Do not dispose of this compound waste down the drain or in the regular trash.[5]

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is illustrated below. This process ensures that all safety and regulatory requirements are met at each stage.

cluster_0 Preparation cluster_1 Waste Handling cluster_2 Storage & Disposal A Don Appropriate PPE B Segregate this compound Waste A->B C Place in Labeled, Leak-Proof Container B->C D Securely Seal Container C->D E Store in Designated Secure Area D->E F Arrange for Professional Disposal (EHS or Contractor) E->F

Logical workflow for the safe disposal of this compound waste.

Disclaimer: This information is intended as a guide and does not supersede the requirements of your institution's Environmental Health and Safety department or local regulations. Always consult your institution's specific protocols and the relevant Safety Data Sheet (SDS) before handling or disposing of any chemical.

References

Essential Safety and Operational Guidance for Handling Dihydrotrichotetronine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Dihydrotrichotetronine is currently available. The following guidance is based on established best practices for handling research chemicals with unknown toxicological properties. A thorough risk assessment should be conducted by researchers and their institution's Environmental Health and Safety (EHS) department before commencing any work with this compound.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Given the absence of specific toxicological data, a highly cautious approach is mandatory to minimize potential exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary barrier against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE Category Item Specification
Eye Protection Safety GogglesMust be worn at all times to protect against splashes and airborne particles.[1][2]
Face ShieldRecommended when there is a significant risk of splashing.[2][3]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double gloving may be appropriate for certain procedures.[1][4]
Body Protection Laboratory CoatA full-length lab coat should be worn to protect skin and clothing.[1]
Impervious ClothingConsider for procedures with a high risk of contamination.
Respiratory Protection Fume HoodAll handling of powdered or volatile forms of this compound must be conducted in a certified chemical fume hood to prevent inhalation.[1]
NIOSH-approved RespiratorMay be required for certain procedures, such as cleaning spills. Consult with your institution's EHS office.[5]

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory.

Engineering Controls:

  • Ventilation: A certified chemical fume hood is the primary engineering control to minimize inhalation exposure.[1]

  • Safety Equipment: An accessible safety shower and eyewash station must be located in the immediate work area.[1][6]

Personal Hygiene:

  • Avoid all direct contact with the substance.[1]

  • Do not eat, drink, or smoke in the laboratory.[1][7]

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][7]

Procedural Controls:

  • Ensure all necessary PPE is donned correctly before handling the compound.

  • Weigh and transfer this compound within a chemical fume hood.

  • Keep containers tightly closed when not in use.[1]

  • If heating the substance, use a controlled heating apparatus and ensure adequate ventilation.

Storage:

  • Conditions: Store in a cool, dry, and well-ventilated area.[1]

  • Incompatibilities: Keep away from strong oxidizing agents.[1]

  • Container: Store in the original, tightly sealed container.[1]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional, local, state, and federal regulations.[1][8]

Waste Segregation and Collection:

  • Unused Product: Dispose of unused this compound as hazardous chemical waste. Do not pour it down the drain or discard it in the general trash.[1][9]

  • Contaminated Materials: Used gloves, weighing papers, pipette tips, and other contaminated disposable materials should be collected in a designated, sealed hazardous waste container.[1][9]

  • Empty Containers: Original containers should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as liquid hazardous waste.[9]

Labeling and Storage of Waste:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[9][10]

  • Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials.[10]

  • Keep waste containers tightly closed.[8]

Disposal Procedure:

  • Arrange for the collection of hazardous waste by your institution's EHS department or a licensed environmental waste management company.[9]

  • Maintain accurate records of the disposed chemical, including the quantity and date of disposal.[9]

Experimental Protocols and Signaling Pathways

Currently, there is no publicly available information regarding specific experimental protocols or signaling pathways for this compound. Researchers should develop their own protocols based on the chemical properties of the compound and the objectives of their research, always prioritizing safety.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type unused_product Unused Product waste_type->unused_product Solid contaminated_solids Contaminated Solids (Gloves, Paper, etc.) waste_type->contaminated_solids Solid empty_container Empty Container waste_type->empty_container Container liquid_waste Liquid Waste (Rinsate) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Solid Waste Container unused_product->collect_solid contaminated_solids->collect_solid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste triple_rinse->liquid_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.